4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQBEQLDPCGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352137 | |
| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63894-54-2 | |
| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 63894-54-2). Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines information from commercial suppliers with extrapolated data from closely related and structurally analogous thieno[2,3-d]pyrimidine derivatives to present a comprehensive and predictive profile.
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of published data for analogous compounds containing the thieno[2,3-d]pyrimidine core and similar functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.3-8.5 | s, 1H, pyrimidine-H |
| ~4.5-5.0 | br s, 2H, -NH₂ |
| ~8.0-8.5 | br s, 1H, -NH- |
| ~2.5 | s, 3H, 6-CH₃ |
| ~2.4 | s, 3H, 5-CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The broad singlets for the hydrazinyl protons are due to exchange with residual water in the solvent.
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3350-3150 | N-H stretching (hydrazinyl group) | Medium-Strong |
| 3050-3000 | C-H stretching (aromatic/heterocyclic) | Medium |
| 2950-2850 | C-H stretching (methyl groups) | Medium |
| 1620-1580 | C=N stretching (pyrimidine ring) | Strong |
| 1580-1550 | N-H bending (hydrazinyl group) | Medium |
| 1450-1400 | C=C stretching (thiophene ring) | Medium |
| 1380-1360 | C-H bending (methyl groups) | Medium |
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 194.06 | [M]⁺ (Molecular Ion) |
| 179.04 | [M - NH]⁺ |
| 165.05 | [M - N₂H₃]⁺ |
| 151.03 | [M - CH₃ - N₂H₂]⁺ |
Note: The fragmentation pattern is predictive and may vary based on the ionization method used.
Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process starting from a suitable 2-amino-3-cyanothiophene derivative.
Synthesis of the Thieno[2,3-d]pyrimidine Core
The initial step involves the cyclization of a 2-amino-3-cyanothiophene with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.
Protocol:
-
A mixture of 2-amino-4,5-dimethyl-3-cyanothiophene (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is washed with a suitable solvent (e.g., ethanol or water) and dried.
Chlorination and Hydrazinolysis
The thienopyrimidinone is then converted to the corresponding 4-chloro derivative, which subsequently undergoes nucleophilic substitution with hydrazine.
Protocol:
-
The dried 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) is refluxed in an excess of phosphoryl chloride (POCl₃) for 2-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting precipitate, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is filtered, washed with water until neutral, and dried.
-
The 4-chloro intermediate (1 equivalent) is then dissolved in a suitable solvent, such as ethanol or isopropanol.
-
An excess of hydrazine hydrate (e.g., 5-10 equivalents) is added to the solution.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for spectroscopic data acquisition and analysis.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on structurally similar compounds and should be confirmed by experimental analysis. The synthetic protocols are generalized and may require optimization for specific laboratory conditions.
An In-depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its emerging role as a scaffold for the development of novel kinase and cyclooxygenase inhibitors. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug discovery efforts.
Core Chemical Properties
This compound is a solid organic compound.[1] The core structure features a thiophene ring fused to a pyrimidine ring, a scaffold that is a bioisostere of purine and is considered a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63894-54-2 | [3] |
| Molecular Formula | C₈H₁₀N₄S | [3] |
| Molecular Weight | 194.26 g/mol | [3] |
| Physical Form | Solid | [1] |
| Boiling Point | 425.4 °C at 760 mmHg | [1] |
| Flash Point | 211 °C | [1] |
| Solubility | Low solubility in most common solvents.[4] | [4] |
Note: Some physical properties are based on data for closely related thieno[2,3-d]pyrimidine derivatives and may vary for the specific compound.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step process, commencing with the well-established Gewald reaction to construct the core 2-aminothiophene intermediate. This is followed by cyclization to form the thieno[2,3-d]pyrimidine ring system and subsequent introduction of the hydrazinyl functional group.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: the initial formation of the thiophene ring, followed by the construction of the fused pyrimidine ring and subsequent functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a one-pot multicomponent reaction that is widely used for the synthesis of substituted 2-aminothiophenes.[5]
-
Materials: Butan-2-one, malononitrile, elemental sulfur, and a base catalyst (e.g., morpholine or triethylamine).
-
Procedure:
-
To a stirred solution of butan-2-one (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., morpholine).
-
The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Materials: 2-Amino-4,5-dimethylthiophene-3-carbonitrile, formamide.
-
Procedure:
-
A mixture of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Materials: 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride is heated at reflux for several hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Step 4: Synthesis of this compound
-
Materials: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, hydrazine hydrate.
-
Procedure:
-
A solution of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with an excess of hydrazine hydrate.
-
The reaction mixture is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.[5]
-
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the two methyl groups (singlets), the pyrimidine proton (singlet), and the hydrazinyl protons (broad singlets, exchangeable with D₂O). |
| ¹³C NMR | Signals for the two methyl carbons, the carbons of the thiophene and pyrimidine rings, including the carbon attached to the hydrazinyl group. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazinyl group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of 194.26. |
Biological Activity and Potential Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention for their potential as anticancer and anti-inflammatory agents.[8][9] The structural similarity to purines allows them to interact with a variety of biological targets, particularly protein kinases.[10]
Anticancer Activity: VEGFR-2 Inhibition
Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][11][12][13] Inhibition of VEGFR-2 can block the downstream signaling cascade that promotes endothelial cell proliferation and migration.
Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant cytotoxic activities against various cancer cell lines, including human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[8][14]
Anti-inflammatory Activity: COX-2 Inhibition
Certain thieno[2,3-d]pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[9][15][16] Selective COX-2 inhibitors are of therapeutic interest as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its analogues, particularly in the areas of oncology and inflammation, underscore its importance for further investigation. This guide provides a foundational understanding of its chemical properties and biological potential, offering a roadmap for researchers and drug development professionals to explore its therapeutic applications. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its clinical potential.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Buy 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | 113246-86-9 [smolecule.com]
- 3. chemcd.com [chemcd.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its broad spectrum of pharmacological activities. This technical guide focuses on the initial biological screening of a key derivative, 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. This compound serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules. This document outlines the synthesis, and preliminary in vitro biological evaluations, including antimicrobial and anticancer screenings, of this core structure and its closely related analogues. Detailed experimental protocols and a summary of reported biological data are presented to facilitate further research and development in this area.
Introduction
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, particularly protein kinases.[2] The introduction of a hydrazinyl group at the 4-position of the thieno[2,3-d]pyrimidine nucleus provides a versatile synthetic handle for the generation of a wide range of derivatives, such as hydrazones, pyrazoles, and triazoles, further expanding the chemical space for biological exploration.[3] This guide focuses on the foundational compound, this compound, and its initial biological characterization.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding 2-amino-4,5-dimethylthiophene-3-carbonitrile.
References
Potential Therapeutic Targets of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: A Technical Guide
Disclaimer: This document provides a technical overview of the potential therapeutic targets of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. As of the latest literature review, no specific biological data for this exact compound has been published. The information presented herein is based on the known biological activities of the core 5,6-dimethylthieno[2,3-d]pyrimidine scaffold and structurally related analogs. The potential roles of the 4-hydrazinyl substituent are inferred from the activities of other hydrazinyl-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural similarity to the purine base has made it a privileged scaffold for the design of inhibitors targeting a variety of enzymes, particularly kinases. The 5,6-dimethyl substitution pattern on the thiophene ring has been explored in the context of several therapeutic areas, including oncology and inflammation. This guide focuses on the potential therapeutic applications of a specific derivative, this compound, by analyzing the biological data of its core structure and related analogs.
Potential Therapeutic Targets
Based on the available literature for the 5,6-dimethylthieno[2,3-d]pyrimidine core and related hydrazinyl-containing heterocycles, the following are hypothesized as potential therapeutic targets for this compound:
-
Cyclooxygenase (COX) Enzymes: Derivatives of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against COX-1 and COX-2, suggesting a potential role in the treatment of inflammation.
-
Protein Kinases: The thieno[2,3-d]pyrimidine core is a well-established kinase inhibitor scaffold. Analogs have shown activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4). The 4-hydrazinyl moiety could potentially enhance or modulate these inhibitory activities.
-
Cancer Cell Proliferation: Various derivatives of the 5,6-dimethylthieno[2,3-d]pyrimidine core have exhibited cytotoxic effects against cancer cell lines, indicating a potential for anticancer applications.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative biological data available for derivatives of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold.
Table 1: Anticancer Activity of 3-substituted-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives against MCF7 Breast Cancer Cell Line. [1]
| Compound | R | IC50 (μM) |
| 9 | 4-sulfamoylphenyl | 27.83 |
| 10 | 4-(N-(thiazol-2-yl)sulfamoyl)phenyl | 34.64 |
| 11 | 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl | 37.78 |
| 12 | 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl | 29.22 |
| 13 | 4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl | 22.52 |
| 14 | 4-(N-(5,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl | 22.12 |
| Doxorubicin (Reference) | - | 30.40 |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives.
| Compound | R | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| 5 | 4-fluorophenyl | 202.96 | 42.19 |
| 6 | 4-chlorophenyl | >500 | 125.68 |
| 8 | 4-methoxyphenyl | >500 | 237.41 |
| 9 | 4-methylphenyl | >500 | 312.50 |
| Indomethacin (Reference) | - | 0.68 | 18.30 |
Experimental Protocols
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Materials:
-
Cancer cell line (e.g., MCF7)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the concentration of a compound that inhibits 50% of the enzymatic activity of COX-1 and COX-2 (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Detection system (e.g., EIA kit for measuring prostaglandin E2 production)
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme. Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., indomethacin) as a positive control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a hypothesized mechanism of action for thieno[2,3-d]pyrimidine derivatives as kinase inhibitors, a likely therapeutic avenue for the title compound.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by the title compound.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of a test compound.
Caption: General experimental workflow for determining the in vitro anticancer activity of a compound.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the analysis of its core scaffold and structurally related compounds provides a strong basis for hypothesizing its potential biological activities. The 5,6-dimethylthieno[2,3-d]pyrimidine core has demonstrated promising anticancer and anti-inflammatory properties, likely through the inhibition of protein kinases and cyclooxygenase enzymes. The introduction of a 4-hydrazinyl group could significantly influence the compound's potency, selectivity, and overall pharmacological profile. Further investigation into the synthesis and biological evaluation of this specific derivative is warranted to elucidate its precise mechanism of action and to validate its potential as a therapeutic agent. This guide serves as a foundational resource to direct future research efforts in this area.
References
In Silico Prediction of Bioactivity for 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico prediction of the biological activity of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This document outlines a systematic approach to computationally evaluate the potential of the title compound as a therapeutic agent. It covers hypothetical synthesis, target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for the validation of in silico findings are also provided, along with visual representations of key signaling pathways and experimental workflows to facilitate understanding.
Introduction
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous protein kinases.[4] This has led to the development of a multitude of derivatives as inhibitors of kinases implicated in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5] The introduction of a hydrazinyl group at the 4-position of the thieno[2,3-d]pyrimidine scaffold has been shown to be a key pharmacophoric feature for potent kinase inhibition. This guide focuses on the 5,6-dimethyl substituted analog, exploring its potential bioactivity through a comprehensive in silico analysis.
Hypothetical Synthesis
While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common starting point is the Gewald reaction to construct the substituted thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidine core. The 4-hydrazinyl moiety can then be introduced by reacting a 4-chloro precursor with hydrazine hydrate.[6]
A proposed workflow for the synthesis is depicted below:
Caption: Proposed synthesis workflow for the target compound.
In Silico Bioactivity Prediction
A multi-faceted in silico approach is employed to predict the bioactivity of this compound. This involves target identification, molecular docking to predict binding affinity and mode, QSAR analysis to correlate chemical structure with biological activity, and ADMET prediction to assess its drug-like properties.
Target Identification
Based on the known bioactivities of structurally similar thieno[2,3-d]pyrimidine derivatives, the primary targets for this compound are predicted to be protein kinases involved in cancer signaling pathways. Key potential targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, crucial for tumor growth.[5]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, promoting cell proliferation and survival.
-
Cyclin-Dependent Kinase 4 (CDK4): A crucial enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest.[2][7]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] This method provides insights into the binding mode and affinity, guiding the identification of potent inhibitors.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool and optimize its geometry using a suitable force field.
-
Prepare the ligand for docking by defining rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized inhibitor or the known ATP-binding pocket.
-
Generate a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Perform the docking simulation using a program like AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Predicted Binding Interactions (Hypothetical Data)
| Target Kinase | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR-2 | 4JPS | -9.8 | Cys919, Asp1046, Glu885 |
| EGFR | 2J6M | -8.5 | Met793, Leu718, Gly796 |
| CDK4 | 3G3N | -9.2 | Val96, His95, Asp99 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][12] These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.
Experimental Protocol: QSAR Model Development
-
Data Set Collection:
-
Compile a dataset of thieno[2,3-d]pyrimidine derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against a specific kinase.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., constitutional, topological, geometrical, and electronic descriptors).
-
-
Model Building:
-
Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
Validate the QSAR model using internal and external validation techniques to ensure its predictive power. This includes calculating statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred).
-
Hypothetical QSAR Model for VEGFR-2 Inhibition
A hypothetical QSAR model for a series of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors might yield an equation like:
pIC50 = 0.65 * ALogP - 0.23 * TPSA + 0.15 * Num_H_Donors + 3.5
Where ALogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and Num_H_Donors is the number of hydrogen bond donors.
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify compounds with favorable drug-like properties.
Predicted ADMET Properties (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (nm/s) | 25 | High |
| Human Intestinal Absorption (%) | 95 | High |
| Distribution | ||
| Plasma Protein Binding (%) | 85 | Moderate |
| Blood-Brain Barrier Permeability | Low | Low risk of CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance (ml/min/kg) | 5 | Low |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Signaling Pathways
The predicted primary targets of this compound are key kinases in the VEGFR-2 and EGFR signaling pathways. Inhibition of these kinases can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.[1][13][14][15][16]
Caption: Inhibition of the EGFR signaling pathway.[17][18][19][20]
Experimental Validation
The in silico predictions must be validated through in vitro and in vivo experiments to confirm the bioactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
A Comprehensive Technical Guide to the Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Gewald synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the experimental protocol, relevant quantitative data, and a visualization of the reaction mechanism and experimental workflow.
Introduction
The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1966, is a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or a similar active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in numerous biologically active compounds. This guide focuses on the specific synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile from butanone, malononitrile, and elemental sulfur.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile.
| Parameter | Value | Reference |
| Product Name | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | [3][4] |
| CAS Number | 4651-94-9 | [4] |
| Molecular Formula | C₇H₈N₂S | [4] |
| Molecular Weight | 152.21 g/mol | [4] |
| Melting Point | 140-141 °C | [3] |
| 141-142 °C | [5] | |
| Appearance | Yellowish crystals | [3] |
| ¹H NMR (CDCl₃) | δ 4.89 (s, 2H, NH₂), 1.34 (s, 3H, CH₃), 0.97 (s, 3H, CH₃) | [3] |
| δ 4.60 (br s, 2H), 2.16 (s, 3H), 2.07 (s, 3H) | [5] | |
| ¹³C NMR (CDCl₃) | δ 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3 | [5] |
Experimental Protocol
This protocol is a synthesized procedure based on the principles of the Gewald reaction and reported data for the target molecule.
3.1. Materials and Reagents:
-
Butanone (Methyl Ethyl Ketone)
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Triethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Deionized Water
-
Chloroform (for extraction, optional)
-
Anhydrous Sodium Sulfate (for drying, optional)
-
Silica Gel (for thin-layer chromatography)
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butanone, malononitrile, and elemental sulfur in a 1:1:1 molar ratio in ethanol.
-
Addition of Base: To this suspension, add a catalytic amount of triethylamine (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol to yield yellowish crystals of 2-amino-4,5-dimethylthiophene-3-carbonitrile.[3]
Visualizations
4.1. Reaction Mechanism
The mechanism of the Gewald reaction for the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile is initiated by a Knoevenagel condensation between butanone and malononitrile, followed by the addition of sulfur and subsequent cyclization.[1][6]
Caption: Reaction mechanism of the Gewald synthesis.
4.2. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Caption: Experimental workflow for the synthesis.
References
The Synthesis of Thienopyrimidines: A Technical Guide to the Cyclization of 2-Amino-3-cyano-4,5-dimethylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The focus of this document is the cyclization of the versatile precursor, 2-amino-3-cyano-4,5-dimethylthiophene, to form the fused pyrimidine ring system. This guide offers a comprehensive overview of the synthetic pathways, detailed experimental protocols, and a comparative analysis of various cyclization methods.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are bicyclic heteroaromatic compounds that are considered bioisosteres of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them attractive candidates for drug discovery and development programs.[1][2] The synthesis of these compounds often begins with a substituted 2-aminothiophene, which is then cyclized to form the pyrimidine ring.
Synthetic Pathways to Thienopyrimidines
The primary route to the target thienopyrimidines involves a two-step process: the synthesis of the 2-amino-3-cyano-4,5-dimethylthiophene precursor, followed by its cyclization.
Synthesis of the Precursor: The Gewald Reaction
The most common and efficient method for the synthesis of 2-amino-3-cyano-4,5-dimethylthiophene is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone (3-butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Cyclization to the Thieno[2,3-d]pyrimidine Core
The key step in the synthesis is the annulation of the pyrimidine ring onto the thiophene core. This can be achieved through various cyclization strategies, each with its own set of reagents and reaction conditions. The choice of method can influence the substitution pattern of the final thienopyrimidine product.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the 2-amino-3-cyano-4,5-dimethylthiophene precursor and its subsequent cyclization to form different thienopyrimidine derivatives.
Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene
Procedure: A mixture of 3-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is treated with morpholine (0.02 mol) added dropwise. The reaction mixture is stirred at 40-50°C for 2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure 2-amino-3-cyano-4,5-dimethylthiophene.
Cyclization Methods for Thienopyrimidine Synthesis
Procedure: A mixture of 2-amino-3-cyano-4,5-dimethylthiophene (0.01 mol) and formamide (20 mL) is heated at reflux (approximately 180-190°C) for 3-5 hours. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol or acetic acid to give 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Procedure: A solution of 2-amino-3-cyano-4,5-dimethylthiophene (0.01 mol) in triethyl orthoformate (15 mL) is refluxed for 2 hours. The excess triethyl orthoformate is removed under reduced pressure. The resulting intermediate is then dissolved in ethanol (20 mL), and the appropriate amine (0.012 mol) is added. The mixture is refluxed for an additional 4-6 hours. After cooling, the precipitated product is collected by filtration and recrystallized.
Procedure: To a solution of 2-amino-3-cyano-4,5-dimethylthiophene (0.01 mol) in pyridine (15 mL), an equimolar amount of the corresponding isothiocyanate is added. The reaction mixture is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is triturated with ethanol. The solid product is collected by filtration and recrystallized.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of the precursor and its cyclization into various thienopyrimidine derivatives.
Table 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Butanone, Malononitrile, Sulfur | Morpholine | Ethanol | 40-50 | 2 | ~85-95 |
| 3-Butanone, Malononitrile, Sulfur | Triethylamine | Ethanol | Reflux | 1-2 | ~90 |
Table 2: Cyclization of 2-Amino-3-cyano-4,5-dimethylthiophene
| Cyclization Reagent(s) | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Neat | Reflux | 3-5 | ~70-85 |
| Triethyl Orthoformate / Amine | 4-Substituted-amino-5,6-dimethylthieno[2,3-d]pyrimidines | Triethyl Orthoformate / Ethanol | Reflux | 6-8 | ~60-80 |
| Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Pyridine | Reflux | 8-12 | ~65-75 |
| Carbon Disulfide / Alkyl halide | 2-(Alkylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Pyridine / DMF | RT to Reflux | 10-16 | ~55-70 |
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow and the key chemical transformation.
Conclusion
The cyclization of 2-amino-3-cyano-4,5-dimethylthiophene provides a versatile and efficient entry point to a wide array of substituted thieno[2,3-d]pyrimidines. The choice of cyclizing agent is crucial as it dictates the final substitution pattern on the pyrimidine ring, allowing for the generation of diverse chemical libraries for biological screening. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry to synthesize and explore the potential of this important class of heterocyclic compounds.
References
Methodological & Application
Synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route commencing from the corresponding thieno[2,3-d]pyrimidin-4(3H)-one precursor.
Introduction
Thieno[2,3-d]pyrimidine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The structural similarity of the thieno[2,3-d]pyrimidine scaffold to endogenous purine bases allows for its interaction with various biological targets. The introduction of a hydrazinyl group at the 4-position of this scaffold can serve as a versatile synthetic handle for the generation of a wide array of derivatives with potential therapeutic applications. This protocol details a reliable method for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one to the key intermediate, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This is typically accomplished through a chlorination reaction. The subsequent and final step is the nucleophilic substitution of the chloro group with hydrazine hydrate to yield the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1)
This procedure outlines the chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride is prepared. A few drops of N,N-dimethylaniline can be added as a catalyst.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted several times with a suitable organic solvent such as dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (CAS: 63894-54-2)
This procedure describes the nucleophilic substitution of the chloro-intermediate with hydrazine hydrate.
Materials:
-
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (or other suitable alcohol)
-
Ice-cold water
-
Standard glassware for reflux and filtration
Procedure:
-
To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in a suitable solvent like ethanol, an excess of hydrazine hydrate is added.
-
The reaction mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The collected solid is washed with ice-cold water and then with a small amount of cold ethanol.
-
The product is dried under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds. Please note that specific yields and melting points can vary depending on the reaction scale and purity of reagents.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 108831-68-1 | C₈H₇ClN₂S | 198.67 | 112 | White to off-white solid |
| This compound | 63894-54-2 | C₈H₁₀N₄S | 194.26 | Not available | Solid |
Safety Precautions
-
Phosphorus oxychloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should also be handled in a fume hood with appropriate personal protective equipment.
-
All reactions should be performed under an inert atmosphere if the reagents are sensitive to air or moisture.
-
Standard laboratory safety practices should be followed at all times.
Application Notes and Protocols: Derivatization of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine via Hydrazone Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine and its subsequent derivatization through hydrazone formation with various aromatic aldehydes. Thieno[2,3-d]pyrimidine derivatives are a significant class of heterocyclic compounds that are considered bioisosteres of the purine scaffold and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a crucial role in angiogenesis, a key process in tumor growth and progression.[1][2] The hydrazone linkage is a valuable functional group in drug design, contributing to the biological activity of the resulting compounds. These protocols are intended to guide researchers in the synthesis and exploration of novel thieno[2,3-d]pyrimidine-based hydrazones as potential therapeutic agents.
Synthesis of Starting Material: this compound
The synthesis of the target hydrazinyl compound is achieved in a two-step process starting from the corresponding 4-chloro derivative.
Step 1: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Step 2: Synthesis of this compound
The conversion of the 4-chloro precursor to the 4-hydrazinyl derivative is a standard nucleophilic substitution reaction.
Protocol:
-
In a round-bottom flask, suspend 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
The reaction mixture is then heated under reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and then dried under vacuum to yield this compound (CAS 63894-54-2).
Derivatization via Hydrazone Formation
The hydrazinyl group of this compound readily reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[4]
General Protocol for Hydrazone Synthesis:
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as absolute ethanol or methanol.
-
Add the desired aromatic aldehyde (1.0-1.2 eq) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
The reaction mixture is heated at reflux for 2-6 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to afford the pure hydrazone derivative.
Quantitative Data
The following table presents representative data for a series of synthesized hydrazone derivatives of this compound with various substituted aromatic aldehydes. The data is compiled based on typical yields and observations from analogous reactions reported in the literature.
| Derivative No. | Ar-CHO Substituent | Molecular Formula | Yield (%) | M.P. (°C) |
| 1a | Phenyl | C₁₅H₁₄N₄S | 85-92 | 210-212 |
| 1b | 4-Methylphenyl | C₁₆H₁₆N₄S | 88-95 | 225-227 |
| 1c | 4-Methoxyphenyl | C₁₆H₁₆N₄OS | 82-90 | 218-220 |
| 1d | 4-Chlorophenyl | C₁₅H₁₃ClN₄S | 90-96 | 235-237 |
| 1e | 4-Nitrophenyl | C₁₅H₁₃N₅O₂S | 80-88 | 250-252 |
| 1f | 2-Hydroxyphenyl | C₁₅H₁₄N₄OS | 78-85 | 205-207 |
Experimental Workflow
The overall experimental workflow for the synthesis of thieno[2,3-d]pyrimidine hydrazone derivatives is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | 113246-86-9 [smolecule.com]
Application Notes and Protocols for the Use of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine as a key intermediate in the synthesis of novel kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This document outlines the multi-step synthesis of the title compound and provides protocols for its derivatization into potential kinase inhibitors, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.
Synthesis of this compound
The synthesis of the target hydrazine derivative is a multi-step process that begins with the well-established Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the thienopyrimidine core, and subsequent functional group manipulations.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This initial step employs the Gewald reaction, a one-pot multicomponent condensation.
-
Materials: 3-Methyl-2-butanone, Malononitrile, Elemental sulfur, Triethylamine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-Methyl-2-butanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).
-
Add triethylamine (1.0 mmol) to the suspension as a catalyst.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.
-
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The aminothiophene intermediate is cyclized to form the pyrimidinone ring.
-
Materials: 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide.
-
Procedure:
-
Place the 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.0 mmol) in a round-bottom flask.
-
Add an excess of formamide (15-20 mL).
-
Heat the mixture to reflux (approximately 190-210 °C) for 2-4 hours.
-
After cooling to room temperature, a solid precipitate will form.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group, a versatile leaving group for subsequent nucleophilic substitutions.
-
Materials: 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 mmol) in an excess of phosphorus oxychloride (10-15 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
-
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with hydrazine.
-
Materials: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Application in Kinase Inhibitor Synthesis
The 4-hydrazinyl group is a versatile functional handle for creating a diverse library of kinase inhibitors. Common derivatizations include the formation of hydrazones, pyrazoles, and triazoles.
Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-yl Hydrazone Derivatives
-
Materials: this compound, various aromatic or heteroaromatic aldehydes, Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the desired aldehyde (1.0-1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.
-
Quantitative Data on Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases. While not all compounds are direct derivatives of this compound, they showcase the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | [1] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [2] |
| Compound 7a | aPKCζ | 0.27 | [3] |
| Compound 18 | VEGFR-2 | 0.084 | [4] |
| Compound 5d | MIF2 | 1.0 | [5] |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine in anticancer drug discovery
Application of Thieno[2,3-d]pyrimidine Derivatives in Anticancer Drug Discovery
Note: Extensive research did not yield specific data on the anticancer applications of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. The following application notes and protocols are based on the broader class of thieno[2,3-d]pyrimidine derivatives, which have shown significant promise in anticancer drug discovery. This document is intended to serve as a guide for researchers, scientists, and drug development professionals working with this class of compounds.
The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of novel anticancer agents due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated potent activity as inhibitors of crucial signaling molecules implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]
Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases that are often overexpressed or dysregulated in cancer cells. By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways responsible for cell proliferation, survival, angiogenesis, and metastasis. Key targets include:
-
VEGFR-2: A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5][6] Inhibition of VEGFR-2 can stifle tumor growth and spread.[2][6]
-
EGFR: A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division.[3][4][7][8][9] Thieno[2,3-d]pyrimidines have been developed as potent EGFR inhibitors.[4][7][8][9]
-
Topoisomerase II: These enzymes are essential for managing DNA topology during cell replication.[10] Some thieno[2,3-d]pyrimidine derivatives act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[10]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro efficacy of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - |
| 17f | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - |
| 8d | MCF-7 (Breast) | 8.3 µg/mL | - | - |
| 8d | HUH-7 (Liver) | 5.8 µg/mL | - | - |
| 8d | BHK (Kidney) | 17 µg/mL | - | - |
| 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 2a | A549 (Lung) | 13.40 | Doxorubicin | - |
| 4d | PC3 (Prostate) | 14.13 | Doxorubicin | - |
| 14 | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| 13 | MCF7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| 9 | MCF7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| 12 | MCF7 (Breast) | 29.22 | Doxorubicin | 30.40 |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
| 8b | VEGFR-2 | 0.005 | - | - |
| 8e | VEGFR-2 | 0.0039 | - | - |
| 6e | EGFR-TK | 0.133 | Olmutinib | 0.028 |
| 10e | EGFR-TK | 0.151 | Olmutinib | 0.028 |
| 7d | DHFR | 0.462 | Methotrexate | 0.117 |
| 10e | DHFR | 0.541 | Methotrexate | 0.117 |
| 8 | Topoisomerase II | 41.67 ± 3.89 | Etoposide | 99.86 ± 5.02 |
Experimental Protocols
General Synthesis of the Thieno[2,3-d]pyrimidine Core
A common route for synthesizing the thieno[2,3-d]pyrimidine scaffold is through the Gewald reaction, followed by cyclization.
Caption: General synthesis of thieno[2,3-d]pyrimidines.
Protocol:
-
Gewald Reaction: To a solution of a ketone or aldehyde and an active methylene nitrile in a suitable solvent (e.g., ethanol), add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the resulting 2-aminothiophene derivative by filtration or extraction.
-
Cyclization: React the 2-aminothiophene derivative with a suitable cyclizing agent such as formamide, formic acid, or chloro-formamidine hydrochloride, often with heating, to form the thieno[2,3-d]pyrimidine ring system.[11]
-
Modification: The core structure can be further modified. For instance, a 4-chloro derivative can be reacted with hydrazine hydrate to introduce the hydrazinyl group.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment | CiteDrive [citedrive.com]
- 9. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purines, which are fundamental components of DNA and RNA.[1][2] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of ATP.[3][4] The scaffold's versatility has led to the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5]
The 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine core, in particular, serves as an excellent starting point for combinatorial chemistry. The reactive hydrazinyl group at the 4-position provides a versatile handle for the introduction of chemical diversity, allowing for the rapid synthesis of large libraries of derivatives.[6] This approach is highly valuable in drug discovery for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds.
This document provides detailed application notes and protocols for the use of this compound as a scaffold for generating combinatorial libraries, with a focus on the synthesis of hydrazone derivatives and their evaluation as potential kinase inhibitors.
Data Presentation
The following table summarizes the in vitro biological activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in the development of novel therapeutic agents.
| Compound ID | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| 17f | VEGFR-2 | Kinase Inhibition | 0.23 | - | [7] |
| 17f | - | Cytotoxicity | 2.80 | HCT-116 | [7] |
| 17f | - | Cytotoxicity | 4.10 | HepG2 | [7] |
| 7a | - | Cytotoxicity | 8.18 | KB | [8] |
| 7a | - | Cytotoxicity | 13.71 | CNE2 | [8] |
| 3z | - | Cytotoxicity | 0.19 | MCF-7 | [8] |
| 3r | - | Cytotoxicity | 1.29 | HepG2 | [8] |
| 4 | - | Cytotoxicity | 0.009 | MDA-MB-435 | [9] |
| 5k | EGFR | Kinase Inhibition | 0.040 | - | [1] |
| 5k | Her2 | Kinase Inhibition | 0.098 | - | [1] |
| 5k | VEGFR2 | Kinase Inhibition | 0.155 | - | [1] |
| 5k | CDK2 | Kinase Inhibition | 0.204 | - | [1] |
| 15f | - | Cytotoxicity | - | H460, HT-29, MDA-MB-231 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis of the title scaffold, starting from a suitable 2-aminothiophene precursor.
Step 1: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting 2-amino-3-cyano-5,6-dimethylthiophene in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.[11]
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final this compound scaffold.
Protocol 2: Combinatorial Synthesis of a Hydrazone Library
This protocol outlines the parallel synthesis of a library of hydrazone derivatives from the this compound scaffold.
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., ethanol or methanol) into each well.
-
Reagent Addition: To each well, add a different aldehyde or ketone derivative (1.1 equivalents). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Seal the reaction block and heat to 60-80°C for 4-12 hours, or until the reactions are complete as determined by a preliminary test reaction monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the products can be isolated by precipitation upon addition of water, followed by filtration. Alternatively, for solution-phase products, a liquid-liquid extraction can be performed in the plate format. Further purification can be achieved by preparative HPLC if necessary.
-
Characterization: The resulting library of compounds should be characterized by LC-MS to confirm the identity and purity of each member.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
-
Reagents and Materials: Target kinase, substrate peptide, ATP, assay buffer, kinase inhibitor compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for combinatorial synthesis and screening.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | 113246-86-9 [smolecule.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine.[1] This core structure is present in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] Derivatives of thienopyrimidine have shown particular promise as inhibitors of protein kinases, which are critical targets in oncology.[2][3] The 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine series of compounds represents a promising class for the discovery of novel therapeutic agents. The hydrazino group, in particular, can serve as a key pharmacophore for interaction with enzyme active sites.[4]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[5][6] Both biochemical (cell-free) and cell-based HTS assays are widely employed.[6][7] Fluorescence-based assays are particularly prevalent in HTS due to their high sensitivity, robustness, and amenability to automation.[2][8][9]
This document provides detailed protocols for a primary high-throughput biochemical assay and a secondary cell-based assay to screen for and validate the activity of this compound derivatives. A hypothetical tyrosine kinase, Fms-like tyrosine kinase 3 (FLT3), has been selected as the target for the primary assay, as thienopyrimidines have been identified as potential inhibitors of this kinase, which is a key target in acute myeloid leukemia.[10]
High-Throughput Screening Workflow
The overall workflow for screening and identifying active compounds is depicted below. It begins with a primary high-throughput screen against the target enzyme. Hits from the primary screen are then confirmed and their potency determined through dose-response curves. Subsequently, their cytotoxic effects are evaluated in a secondary cell-based assay.
Caption: High-throughput screening workflow for inhibitor discovery.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the FLT3 receptor tyrosine kinase. Upon binding of its ligand (FL), the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules like PI3K and STAT5. This cascade ultimately promotes cell proliferation and survival. Thienopyrimidine derivatives are hypothesized to inhibit the kinase activity of FLT3, thereby blocking these downstream signals.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: Primary HTS - TR-FRET Kinase Assay for FLT3
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FLT3 kinase activity.
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by recombinant FLT3 kinase. A Europium (Eu)-labeled anti-phospho-tyrosine antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into proximity, resulting in a FRET signal. Inhibitors of FLT3 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
This compound compound library (10 mM in DMSO)
-
Recombinant human FLT3 kinase
-
Biotinylated poly-GT peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Detection Buffer
-
Europium-labeled anti-phospho-tyrosine antibody
-
Streptavidin-APC
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well assay plates (e.g., black, flat bottom)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well assay plate.
-
Dispense 20 nL of DMSO into control wells (negative control, 0% inhibition).
-
Dispense 20 nL of staurosporine (final concentration 1 µM) into control wells (positive control, 100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of FLT3 kinase and biotinylated substrate in Kinase Assay Buffer.
-
Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Add Detection Reagents:
-
Prepare a stop/detection mix containing the Eu-labeled antibody and SA-APC in TR-FRET Detection Buffer.
-
Add 10 µL of the stop/detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after a 100 µs delay following excitation at 320 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Compounds showing >50% inhibition are considered primary hits and are selected for dose-response analysis.
-
Protocol 2: Secondary Assay - Cell Viability (MTT) Assay
This protocol is for a secondary screen to evaluate the cytotoxicity of hit compounds from the primary screen in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line with FLT3-ITD mutation).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Validated hit compounds from the primary screen.
-
MV4-11 cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Doxorubicin (positive control for cytotoxicity).
-
Multichannel pipette and plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: In Vitro Activity
The following table summarizes hypothetical screening data for a series of this compound derivatives.
| Compound ID | R Group Variation | Primary Screen: FLT3 Inhibition (%) @ 10 µM | Biochemical IC50 (µM) vs. FLT3 | Cell-Based IC50 (µM) vs. MV4-11 Cells |
| THP-H-001 | -H | 85.2 | 0.25 | 1.5 |
| THP-H-002 | -CH3 | 78.9 | 0.80 | 3.2 |
| THP-H-003 | -Phenyl | 92.1 | 0.09 | 0.5 |
| THP-H-004 | -4-Cl-Phenyl | 95.6 | 0.05 | 0.2 |
| THP-H-005 | -4-MeO-Phenyl | 88.3 | 0.18 | 1.1 |
| Staurosporine | N/A (Control) | 99.8 | 0.01 | 0.02 |
| Doxorubicin | N/A (Control) | Not Tested | Not Tested | 0.05 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of data generated from the described HTS assays.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | 113246-86-9 [smolecule.com]
- 5. marinbio.com [marinbio.com]
- 6. biotechnologia-journal.org [biotechnologia-journal.org]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 10. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous compounds of medicinal interest due to its structural similarity to purine.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including roles as anticancer agents.[3][4][5] Specifically, various thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, such as cyclin-dependent kinase 4 (CDK4) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial regulators of cell cycle progression and angiogenesis, respectively.[3][6][7]
The compound 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine belongs to this promising class of molecules. The presence of a hydrazinyl group suggests a potential for biological activity, possibly through interactions with cellular macromolecules.[8] Given the established anticancer potential of related thieno[2,3-d]pyrimidine derivatives, a thorough evaluation of the cytotoxicity of this compound is a critical first step in assessing its therapeutic potential.
These application notes provide detailed protocols for a panel of standard cell-based assays to determine the cytotoxic effects of this compound. The assays selected—MTT, LDH, and Caspase-Glo® 3/7—offer a multi-faceted approach to cytotoxicity assessment by measuring metabolic activity, membrane integrity, and apoptosis induction.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
References
- 1. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, a thienopyrimidine derivative, with various protein kinases. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, acting as a purine bioisostere and effectively targeting the ATP-binding site of numerous kinases.[1][2] Molecular docking is a crucial computational technique used to predict the binding mode and affinity of small molecules like this thienopyrimidine derivative to their protein targets, thereby guiding drug discovery and development efforts.
Introduction to Thieno[2,3-d]pyrimidines and Protein Kinase Inhibition
The thieno[2,3-d]pyrimidine core structure is a key feature in a variety of compounds designed as protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] By inhibiting specific protein kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect. Thienopyrimidine derivatives have shown inhibitory activity against several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3), which are critical targets in oncology.[4][5][6]
Data Presentation: Molecular Docking and Inhibitory Activity
The following table summarizes representative quantitative data from molecular docking and in vitro studies of various thieno[2,3-d]pyrimidine derivatives with different protein kinases. This data is compiled from multiple research articles and serves to illustrate the potential of this chemical scaffold.
| Compound ID/Derivative | Target Protein Kinase | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | IC50 (µM) | Key Interacting Residues | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | VEGFR-2 | -8.5 to -9.2 | Not Reported | 0.084 | Cys919, Asp1046, Glu885 | [4] |
| Thieno[2,3-d]pyrimidine Derivative 2 | VEGFR-2 | -7.8 to -8.5 | Not Reported | 0.23 | Cys919, Asp1046 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 3 | EGFR (WT) | -8.4 to -10.2 | Not Reported | Not Reported | Met793, Lys745, Asp855 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 4 | FLT3 | Not Reported | Not Reported | 32.435 | Not Reported | [6] |
| Thieno[2,3-d]pyrimidine Derivative 5 | PI3Kα | Not Reported | Not Reported | 9.47 | Not Reported | [7] |
| Thieno[2,3-d]pyrimidine Derivative 6 | B-Raf | Not Reported | Not Reported | Not Reported | Val66 | [1] |
Experimental Protocols: Molecular Docking of Thieno[2,3-d]pyrimidine Derivatives
This section provides a detailed, step-by-step protocol for performing a molecular docking study of a thieno[2,3-d]pyrimidine derivative with a target protein kinase. This protocol is a generalized procedure based on common practices in the field.[8][9]
Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein kinase from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).
-
Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like MOL or SDF.
-
Ligand Optimization:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Define the active site of the protein kinase. This is typically the ATP-binding pocket. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of that ligand.
-
Set the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.
-
-
Docking Simulation using AutoDock Vina:
-
Use a docking program like AutoDock Vina to perform the docking calculations.
-
Specify the prepared protein receptor file, the prepared ligand file, and the coordinates and dimensions of the grid box as input.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computation time.
-
Execute the docking run. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
Binding Affinity: The primary output is the binding affinity, with more negative values indicating a stronger predicted interaction.
-
Binding Pose: Visualize the top-ranked binding poses in a molecular graphics program. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a crystal structure), calculate the RMSD between the docked pose and the experimental pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.[10]
-
Visualization of Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate the molecular docking workflow and a representative protein kinase signaling pathway.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Caption: A diagram showing a simplified MAPK signaling pathway often targeted by kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of triazolothieno[2,3-d]pyrimidines from 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often considered a bioisostere of purine. This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a triazole ring to this scaffold to form triazolothieno[2,3-d]pyrimidines can further enhance pharmacological activity by introducing additional hydrogen bonding capabilities and modulating the electronic properties of the molecule.
This document provides detailed protocols for the synthesis of substituted[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidines starting from 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. The methodologies described are based on established cyclization reactions of hydrazinyl-substituted heterocycles with one-carbon donors such as orthoesters and carboxylic acids.
Reaction Scheme
The general synthetic pathway involves the cyclocondensation of this compound with various electrophilic one-carbon sources to yield the corresponding fused triazole derivatives.
Caption: General reaction scheme for the synthesis of triazolothieno[2,3-d]pyrimidines.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous heterocyclic systems. Researchers should optimize these conditions for the specific substrate and desired product.
Protocol 1: Synthesis of 5,6-Dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidine using Formic Acid
This protocol describes the cyclization of the hydrazinyl group using formic acid to yield the unsubstituted triazolo derivative.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in formic acid (5 mL).
-
Heat the reaction mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or oven at a low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5,6-Dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidine.
Protocol 2: Synthesis of 3-Methyl-5,6-dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidine using Acetic Anhydride
This protocol details the synthesis of the 3-methyl substituted triazolo derivative using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Ethanol
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add this compound (1.0 mmol) to acetic anhydride (5 mL).
-
Heat the mixture under reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into ice-cold water (50 mL) to hydrolyze the excess acetic anhydride.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-Methyl-5,6-dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidine.
Protocol 3: Synthesis of 3-Substituted-5,6-dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidines using Triethyl Orthoesters
This protocol provides a general method for synthesizing various 3-substituted triazolo derivatives using different triethyl orthoesters.
Materials:
-
This compound
-
Triethyl orthoformate, triethyl orthoacetate, or other triethyl orthoesters
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add the appropriate triethyl orthoester (e.g., triethyl orthoformate for R=H, triethyl orthoacetate for R=CH₃) (1.2 mmol).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Treat the residue with a small amount of cold ethanol and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product.
-
Recrystallize from a suitable solvent to obtain the purified 3-substituted-5,6-dimethyl-[1][2][3]triazolo[4,3-c]thieno[2,3-d]pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for analogous triazolothieno[2,3-d]pyrimidine derivatives synthesized via similar methods. Note: This data is for structurally related compounds and should be used as a reference.
Table 1: Reaction Conditions and Yields for Analogous Triazolothieno[2,3-d]pyrimidines
| Entry | Starting Material Analogue | Reagent | Solvent | Temp. (°C) | Time (h) | Product Analogue | Yield (%) |
| 1 | 4-Hydrazinyl-pyridothienopyrimidine | Formic Acid | - | Reflux | 5 | Unsubstituted triazolo derivative | 73 |
| 2 | 4-Hydrazinyl-pyridothienopyrimidine | Acetic Anhydride | - | Reflux | 5 | 3-Methyl-triazolo derivative | 93 |
| 3 | 4-Hydrazinothieno[2,3-d]pyrimidin-2(1H)-one | Triethyl orthoformate | DMF | Reflux | - | Unsubstituted triazolo derivative | 68-95 |
| 4 | 4-Hydrazinothieno[2,3-d]pyrimidin-2(1H)-one | Triethyl orthoacetate | DMF | Reflux | - | 3-Methyl-triazolo derivative | 75-83 |
Table 2: Physicochemical and Spectral Data for Analogous Triazolothieno[2,3-d]pyrimidines
| Compound Analogue | Molecular Formula | M.p. (°C) | ¹H NMR (δ, ppm) in DMSO-d₆ |
| 8-Bromo-7,9-dimethylpyrido[3′,2′:4,5]thieno[2,3-e][1][2][3]triazolo[1,5-c]pyrimidine | C₁₂H₈BrN₅S | 277-278 | 2.76 (s, 3H, CH₃), 3.12 (s, 3H, CH₃), 8.82 (s, 1H, =CH), 9.94 (s, 1H, =CH) |
| 8-Bromo-2,7,9-trimethylpyrido[3′,2′:4,5]thieno[2,3-e][1][2][3]triazolo[1,5-c]pyrimidine | C₁₃H₁₀BrN₅S | 218-219 | 1.91 (s, 3H, CH₃), 2.80 (s, 3H, CH₃), 3.19 (s, 3H, CH₃), 9.18 (s, 1H, =CH) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of triazolothieno[2,3-d]pyrimidines.
Caption: General workflow for the synthesis of triazolothieno[2,3-d]pyrimidines.
Logical Relationship of Synthetic Pathways
The diagram below shows the logical relationship between the starting material and the different product classes based on the chosen reagent.
Caption: Reagent choice determines the substitution on the triazole ring.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 3. Synthesis, Characterization and Cytotoxicity of Substituted [1]Benzothieno[3,2-e][1,2,4]triazolo [4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized for their structural similarity to purine bases, making them a significant scaffold in medicinal chemistry with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given its potential therapeutic applications, ensuring the purity of this compound is critical for accurate biological evaluation and drug development.
This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using various analytical techniques. These methods are designed to identify and quantify the main compound and any potential process-related impurities or degradation products.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the robust purity assessment of this compound. This includes chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation and confirmation, and elemental analysis for elemental composition verification.
A typical workflow for the purity assessment is outlined below:
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify any related substances. A reverse-phase HPLC method is generally suitable for this class of compounds.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile) |
Protocol:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample to prepare a solution of 1 mg/mL in the same solvent as the standard.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) and verify system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor < 2, and theoretical plates > 2000).
-
Analysis: Inject the blank (solvent), standard, and sample solutions.
-
Data Analysis: Determine the area percentage of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity using the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Results: A sharp, well-resolved peak for this compound. Any impurities will appear as separate peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the impurities detected by HPLC by determining their mass-to-charge ratio (m/z).
Protocol: The same chromatographic conditions as the HPLC method can be used. The eluent from the HPLC column is directed to a mass spectrometer.
Mass Spectrometry Parameters (Typical):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100 - 1000 |
Data Analysis: The m/z of the impurity peaks can be used to propose their molecular formulas and structures, especially when considering potential side-products from the synthesis. The molecular weight of this compound is 194.26 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the bulk material and to identify any structural isomers or impurities.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural elucidation.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Compare the spectra with a reference standard if available. Impurity signals can be identified and, in some cases, quantified relative to the main compound.
Expected Spectral Data (Predicted):
-
¹H NMR: Signals corresponding to the two methyl groups, the pyrimidine proton, and the hydrazinyl protons.
-
¹³C NMR: Signals for the carbons of the thieno[2,3-d]pyrimidine core and the two methyl groups.
Elemental Analysis
Objective: To determine the elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) of the compound and compare it with the theoretical values.
Instrumentation:
-
CHNS elemental analyzer.
Protocol:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analyze the sample according to the instrument's standard operating procedure.
-
Compare the experimentally determined weight percentages of C, H, N, and S with the theoretical values for the empirical formula C₈H₁₀N₄S.
Theoretical Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 49.46 |
| Hydrogen (H) | 5.19 |
| Nitrogen (N) | 28.84 |
| Sulfur (S) | 16.51 |
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.
Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential impurities. A common synthesis of 4-hydrazinylthienopyrimidines involves the reaction of a 4-chlorothienopyrimidine precursor with hydrazine hydrate.[3]
Caption: Potential impurities in the synthesis of this compound.
Common Potential Impurities:
-
Starting Material: Unreacted 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
-
Hydrolysis Product: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, formed by the hydrolysis of the chloro- or hydrazinyl- group.
-
Dimeric Impurities: Formed by side reactions of the reactive hydrazine group.
These potential impurities should be monitored during the HPLC analysis.
Data Presentation
Quantitative data from the purity assessment should be summarized in a clear and concise table.
Example Purity Data Table:
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.8% | ≥ 99.0% |
| Individual Impurity | < 0.1% | ≤ 0.15% | |
| Total Impurities | 0.2% | ≤ 1.0% | |
| Elemental Analysis | %C | 49.35 | 49.46 ± 0.4 |
| %H | 5.21 | 5.19 ± 0.4 | |
| %N | 28.75 | 28.84 ± 0.4 | |
| %S | 16.45 | 16.51 ± 0.4 | |
| NMR | Structural Confirmation | Conforms | Conforms to structure |
Conclusion
The combination of HPLC for purity and impurity profiling, LC-MS for impurity identification, NMR for structural confirmation, and elemental analysis for compositional verification provides a comprehensive and robust assessment of the purity of this compound. The detailed protocols provided herein serve as a starting point for method development and validation, ensuring the quality and consistency of this important chemical entity for research and drug development purposes.
References
Troubleshooting & Optimization
Navigating the Synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is a critical process in the exploration of novel therapeutic agents. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis, aiming to improve yield and purity.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Step 1: Gewald Reaction - Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
Question: Why is the yield of my 2-amino-4,5-dimethylthiophene-3-carbonitrile unexpectedly low?
Potential Causes and Solutions:
-
Incomplete Reaction: The Gewald reaction is a multi-component condensation. Ensure all starting materials—3-methyl-2-butanone, malononitrile, and elemental sulfur—are of high purity and present in the correct stoichiometry. The reaction is base-catalyzed; the choice and amount of base (e.g., morpholine, triethylamine, or L-proline) are crucial.[1] An insufficient amount of base can lead to an incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield. While the reaction can be performed at moderate temperatures (e.g., 60°C in DMF with L-proline as a catalyst), some protocols may require refluxing in ethanol.[1] If the yield is low, consider optimizing the temperature.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can occur, reducing the yield of the desired product. This can be minimized by carefully controlling the reaction temperature and the rate of addition of the base.
-
Inefficient Mixing: In heterogeneous reactions involving elemental sulfur, efficient stirring is essential to ensure all reactants are in close contact. For a solvent-free approach, high-speed ball milling has been shown to significantly improve yields and reduce reaction times.[2]
Step 2: Cyclization - Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Question: The cyclization of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formamide is not proceeding to completion. What could be the issue?
Potential Causes and Solutions:
-
Insufficient Reagent: Formamide serves as both the reagent and the solvent in this reaction. Using a large excess of formamide is crucial to drive the reaction to completion.
-
Inadequate Temperature and Reaction Time: The cyclization typically requires high temperatures (reflux). Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration. For a similar substrate, refluxing for 1.5 hours in formamide gave a high yield.
-
Product Precipitation: The product, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, often precipitates from the reaction mixture upon cooling. If the product does not precipitate, it may be necessary to concentrate the reaction mixture or add a non-solvent to induce crystallization.
Step 3: Chlorination - Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Question: The chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) is resulting in a dark, impure product. How can I improve this step?
Potential Causes and Solutions:
-
Decomposition: Thieno[2,3-d]pyrimidin-4(3H)-ones can be sensitive to the harsh conditions of chlorination with POCl₃. The reaction should be performed under anhydrous conditions, as any moisture can lead to the formation of byproducts. The reaction temperature should be carefully controlled; excessive heat can cause decomposition.
-
Incomplete Reaction: Ensure a sufficient excess of POCl₃ is used. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction.
-
Work-up Procedure: The work-up is critical for obtaining a clean product. After the reaction is complete, excess POCl₃ must be carefully removed, typically by distillation under reduced pressure. The residue should then be cautiously quenched by pouring it onto crushed ice with vigorous stirring. Neutralization with a base (e.g., ammonia or sodium bicarbonate) should be done carefully to avoid a rapid exothermic reaction.
-
Side Product Formation: POCl₃ can sometimes lead to the formation of chlorinated byproducts. If this is a persistent issue, using a milder chlorinating agent could be explored, although this may require significant protocol development.
Step 4: Hydrazinolysis - Synthesis of this compound
Question: The final hydrazinolysis step is giving a low yield of the desired 4-hydrazinyl product. What are the key parameters to control?
Potential Causes and Solutions:
-
Reaction Temperature: The reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with hydrazine hydrate is typically exothermic. The temperature should be controlled, often by cooling the reaction mixture initially, to prevent side reactions. The reaction is then usually heated to ensure completion.
-
Hydrazine Concentration: The concentration of hydrazine hydrate can affect the reaction outcome. An 80% solution in a suitable solvent like ethanol is commonly used.
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion of the starting material, while prolonged reaction times at elevated temperatures could potentially lead to the formation of undesired byproducts. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Product Isolation: The product is typically a solid that precipitates from the reaction mixture upon cooling or dilution with water. Ensure complete precipitation before filtration. Washing the isolated solid with cold water or ethanol can help remove any remaining hydrazine hydrate and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield is a product of the yields of the individual steps. With optimized conditions, the following yields can be targeted:
-
Cyclization: ~90%
-
Chlorination: 68-75%
-
Hydrazinolysis: Yields can vary but are generally good. Therefore, a reasonable overall yield would be in the range of 40-60%.
Q2: Are there any alternative, "greener" methods for the Gewald reaction?
A2: Yes, solvent-free methods using ball milling have been reported to give excellent yields (up to 97%) in a much shorter reaction time (e.g., 30 minutes) and are considered a more environmentally friendly approach.[2] L-proline has also been used as a green catalyst for this reaction.[1]
Q3: How can I confirm the identity and purity of my intermediates and final product?
A3: Standard analytical techniques should be used at each step:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: To check the purity of the solid products.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
IR Spectroscopy: To identify key functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Q4: What are the main safety precautions to take during this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hydrazine hydrate: is toxic and a suspected carcinogen. It should also be handled in a fume hood with appropriate personal protective equipment.
-
General Precautions: All reactions should be carried out in a well-ventilated area.
Experimental Protocols and Data
Overall Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
-
Reagents: 3-Methyl-2-butanone, Malononitrile, Elemental Sulfur, Morpholine, Ethanol.
-
Procedure: To a stirred solution of 3-methyl-2-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the product.
-
Alternative (Ball-Milling): A mixture of 3-methyl-2-butanone, malononitrile, and elemental sulfur in a 1:1:1 molar ratio is placed in a milling vial. The milling is performed at 750 rpm for 30 minutes.[2] The crude product is then purified by recrystallization.[2]
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reagents: 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide.
-
Procedure: A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.1 mol) in formamide (50 mL) is heated to reflux for 1.5-3 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Reagents: 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) in phosphorus oxychloride (50 mL) is heated to reflux for 3-5 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled and carefully poured onto crushed ice with stirring. The resulting mixture is neutralized with a suitable base (e.g., aqueous ammonia) to a pH of 7-8. The precipitated solid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound
-
Reagents: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, Hydrazine hydrate (80%), Ethanol.
-
Procedure: To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (80%, 0.2 mol) dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Gewald Reaction | 3-Methyl-2-butanone, Malononitrile, Sulfur, Base | 80 - 97[1][2] |
| 2 | Cyclization | 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide | ~92 (for similar substrates) |
| 3 | Chlorination | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃ | 68 - 75 (for analogous compounds) |
| 4 | Hydrazinolysis | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, Hydrazine Hydrate | >80 (generally good) |
Troubleshooting Logic Diagram
References
Technical Support Center: Synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. This guide addresses common issues, potential side reactions, and offers practical solutions to optimize the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine using hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol.
Q2: What are the typical reaction conditions for the hydrazinolysis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine?
While optimal conditions can vary, a general protocol involves stirring 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with an excess of hydrazine hydrate in a solvent like ethanol at temperatures ranging from room temperature to reflux. Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).
Q3: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Incomplete reaction is a common issue; ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. The purity of the starting material, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is also crucial, as impurities can lead to side reactions. Additionally, consider the possibility of product loss during workup and purification. Optimizing the recrystallization or chromatography conditions can help improve recovery.
Q4: My final product appears to be impure. What are the likely side products?
Several side reactions can lead to impurities. The most common include:
-
Hydrolysis: Residual water in the reaction mixture can lead to the hydrolysis of the starting material, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, to form 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Dimerization: Under certain conditions, a dimer, N,N'-bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine, may form.
-
Over-reaction: Although less common for this specific reaction, the formation of a dihydrazinyl derivative is a theoretical possibility if other reactive sites are present.
-
Formation of Fused Heterocycles: The hydrazinyl group is reactive and can participate in subsequent cyclization reactions, especially if other reactive functional groups are present or if the reaction conditions are harsh, potentially leading to triazolo- or tetrazolo-thieno[2,3-d]pyrimidines.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
| Observation | Potential Cause | Suggested Solution |
| Starting material remains largely unreacted (as per TLC). | 1. Insufficient reaction time or temperature. 2. Inadequate amount of hydrazine hydrate. 3. Poor quality of starting material or reagents. | 1. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor progress by TLC. 2. Increase the molar excess of hydrazine hydrate (e.g., from 5 to 10 equivalents). 3. Ensure the 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is pure. Use fresh, high-purity hydrazine hydrate. |
| A new spot appears on TLC, but it is not the desired product. | Formation of a stable, unexpected side product. | Characterize the side product (see Issue 2). Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize its formation. |
Issue 2: Presence of Impurities in the Final Product
| Observation | Potential Impurity | Identification | Troubleshooting/Purification |
| A more polar spot on TLC than the product. | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Hydrolysis product) | Characterize by MS (M+H peak at m/z 181) and ¹H NMR (disappearance of the chloro signal and appearance of an N-H proton). | Use anhydrous solvents and fresh hydrazine hydrate to minimize water content. The product can be purified by column chromatography on silica gel. |
| A less polar, high molecular weight impurity. | N,N'-bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine (Dimer) | Characterize by MS (M+H peak at m/z ~359). | Use a larger excess of hydrazine hydrate to favor the formation of the monomeric product. The dimer is typically less soluble and may be removed by recrystallization. |
| Multiple unexpected peaks in LC-MS or spots on TLC. | A mixture of side products. | Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the main impurities. | Optimize reaction conditions (temperature, stoichiometry) to favor the desired product. A multi-step purification involving both recrystallization and column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Hydrazine hydrate (80-99%)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 eq) in ethanol (10-20 mL per gram of starting material), add hydrazine hydrate (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | Hydrazine hydrate, Ethanol | Reflux | 3 | Not specified | General protocol |
| 4-chloro-thieno[2,3-d]pyrimidine derivative | Hydrazine hydrate, Pyridine | Reflux | 15 | 75 | [1] |
| 2-chloro-thieno[2,3-d]pyrimidine derivative | Hydrazine hydrate, Ethanol | Reflux | 2 | Not specified | [2] |
Table 2: Characterization Data of Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+H (m/z) | Key ¹H NMR Signals (indicative) |
| This compound | C₈H₁₀N₄S | 194.26 | 195.07 | Singlets for two methyl groups, pyrimidine C-H proton, and exchangeable NH/NH₂ protons. |
| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | C₈H₈N₂OS | 180.23 | 181.04 | Singlets for two methyl groups, pyrimidine C-H proton, and a broad singlet for the N-H proton. |
| N,N'-bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | C₁₆H₁₆N₆S₂ | 358.47 | 359.10 | Complex aromatic region with signals for the thieno[2,3-d]pyrimidine core and a broad signal for the N-H protons. |
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may consist of the chlorinated precursor (4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine), dimeric species, and oxidized derivatives. The highly reactive nature of the hydrazinyl group can also lead to the formation of hydrazones if carbonyl-containing solvents or impurities are present.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1] By comparing the crude mixture, purified fractions, and a reference standard (if available) on a single TLC plate, you can assess the purity and identify the fractions containing the desired compound.
Troubleshooting Guides
Recrystallization Issues
Q4: My compound has poor solubility in common recrystallization solvents. What should I do?
A4: If the compound exhibits poor solubility, a solvent mixture can be employed. For instance, you can dissolve your compound in a minimal amount of a hot solvent in which it is more soluble (e.g., dimethylformamide or ethanol) and then carefully add a hot anti-solvent (a solvent in which it is less soluble, like water or hexane) until turbidity is observed. Slow cooling of this solution should promote crystal formation.[1][2] A wider screening of solvents with varying polarities is also recommended.
Q5: The compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?
A5: Rapid precipitation, often leading to oils or amorphous solids, is typically caused by high supersaturation or a steep temperature gradient. To encourage crystal growth, a slower cooling process is necessary. Allow the flask to cool gradually to room temperature before transferring it to an ice bath. Using a more viscous solvent system or a solvent in which the compound has slightly higher room temperature solubility can also be beneficial. Seeding the solution with a small crystal of the pure compound can serve as a template for proper crystallization.[1]
Q6: After recrystallization, my product still shows significant impurities. What is the next step?
A6: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization using a different solvent system may be effective. If impurities persist, it is likely they have similar solubility profiles to your target compound. In such cases, column chromatography is a more appropriate purification method.[1]
Column Chromatography Issues
Q7: I'm having difficulty separating my target compound from a closely related impurity using column chromatography. How can I improve the separation?
A7: To enhance the separation of compounds with similar polarities, you can try the following strategies:
-
Optimize the Mobile Phase: A systematic trial of solvent mixtures with varying polarities is crucial. Small adjustments to the solvent ratio can significantly impact resolution.
-
Modify the Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica could offer different selectivity.
-
Adjust the pH: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape and separation by minimizing tailing.[1]
Q8: My compound is streaking or tailing on the TLC plate and the column. What could be the cause?
A8: Tailing is a common issue with basic compounds on silica gel due to strong interactions with acidic silanol groups. Adding a small percentage of a base, such as triethylamine or pyridine, to your eluent can neutralize these active sites and lead to more symmetrical spots and peaks.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, DMF/water).
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting with the mobile phase, maintaining a consistent flow rate.
-
Fraction Collection: Collect fractions of the eluate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | High crystallinity; unsuitable solvent | Use a solvent mixture; screen a wider range of solvents. |
| Oiling Out | High supersaturation; rapid cooling | Slow down the cooling process; use a more viscous solvent; seed the solution. |
| Persistent Impurities | Similar solubility profile to the product | Perform a second recrystallization with a different solvent; use column chromatography. |
| Poor Chromatographic Separation | Inappropriate mobile phase or stationary phase | Optimize the eluent system; try a different stationary phase; add a basic modifier. |
| Tailing on TLC/Column | Strong interaction with acidic silica | Add a small amount of triethylamine or pyridine to the mobile phase. |
Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: A decision tree for troubleshooting the recrystallization process.
References
Optimization of reaction conditions for hydrazone formation with 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of hydrazones from 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of hydrazones from this compound?
A1: The general reaction involves the condensation of this compound with an appropriate aldehyde or ketone. This reaction is typically acid-catalyzed and results in the formation of a hydrazone and water.
Q2: Why is pH control important in hydrazone formation?
A2: The formation of hydrazones is a pH-sensitive reaction. A mildly acidic environment (typically pH 4-6) is optimal because it protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.[1] If the medium is too acidic, the hydrazine, being a nucleophile, will be protonated and rendered unreactive.[1] Conversely, in a basic or neutral medium, the reaction may be very slow.
Q3: What are some common catalysts used for this reaction?
A3: A few drops of a mild acid are often used as a catalyst to facilitate the reaction. Common choices include acetic acid and citric acid.[1][2] In some cases, Lewis acids like trimethylsilyltriflate (TMSOTf) have also been used.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials (the hydrazine and the aldehyde/ketone) on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product.[1]
Q5: What are the typical solvents used for this reaction?
A5: Polar protic solvents are commonly used for hydrazone synthesis. Ethanol and methanol are frequent choices as they effectively dissolve the reactants and facilitate the reaction.[4][5]
Q6: What are potential side reactions to be aware of?
A6: A common side reaction is the formation of an azine, which occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1] This is more likely if the hydrazine has an unsubstituted -NH2 group.[1] Another potential issue is the hydrolysis of the hydrazone back to the starting materials, especially in the presence of excess water.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incorrect pH | Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6) using a weak acid like acetic acid.[1] |
| Poor Quality of Reagents | Ensure the purity of the this compound and the aldehyde/ketone. Impurities can inhibit the reaction. Consider purifying the starting materials if necessary.[1] | |
| Steric Hindrance | If using bulky aldehydes or ketones, the reaction may be slow. Increase the reaction time or temperature to overcome the steric hindrance.[1] | |
| Reversible Reaction | To drive the equilibrium towards the product, consider removing water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6] | |
| Formation of Multiple Products (Visible on TLC) | Azine Formation | This is a common side reaction.[1] Try using a slight excess of the this compound. Purification by column chromatography or recrystallization will be necessary to isolate the desired hydrazone.[1] |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid | This can happen if the product is impure. Attempt to purify a small amount by column chromatography to see if it solidifies. If it remains an oil, it may be necessary to try different crystallization solvents or solvent mixtures. |
| Finding a Suitable Recrystallization Solvent | The ideal solvent is one in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[1] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures such as hexane/ethyl acetate.[1] Slow cooling can promote the formation of better crystals.[1] | |
| Reaction Stalls Before Completion | Insufficient Catalyst | Add a few more drops of the acid catalyst and continue to monitor the reaction by TLC. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product. |
Experimental Protocols
General Procedure for Hydrazone Synthesis
A typical experimental procedure for the synthesis of hydrazones from this compound is as follows:
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Add 1 to 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[1]
Reaction Condition Optimization Data
The following table summarizes typical reaction conditions found in the literature for the synthesis of thieno[2,3-d]pyrimidine-based hydrazones. These can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Condition | Reference |
| Solvent | Methanol, Ethanol | [4][5] |
| Catalyst | Acetic Acid, Citric Acid | [2][7] |
| Temperature | Reflux | [4][5] |
| Reaction Time | 2 - 6 hours | [5] |
| Reactant Ratio | 1:1 or slight excess of hydrazine | [1] |
Visual Guides
Experimental Workflow for Hydrazone Synthesis
Caption: A flowchart illustrating the key steps in a typical hydrazone synthesis experiment.
Logical Relationship in Troubleshooting Low Yield
Caption: A diagram showing the primary factors to investigate when troubleshooting low product yield.
Potential Signaling Pathway Inhibition
Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways.
Caption: Thienopyrimidine hydrazones may inhibit kinases like VEGFR-2 and FAK, impacting cancer-related signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a heterocyclic organic compound with the chemical formula C₈H₁₀N₄S and a molecular weight of 194.26 g/mol .[1][2][3] Thieno[2,3-d]pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purine bases, suggesting they can interact with a variety of biological targets. They have been particularly investigated as kinase inhibitors, such as VEGFR-2 and EGFR inhibitors, and have shown potential as anticancer agents.
Q2: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. Why is this happening?
A2: Like many heterocyclic compounds, this compound is characterized by low aqueous solubility. This is a common challenge with many small molecule drug candidates. The precipitation you are observing is likely due to the compound's limited ability to dissolve in the aqueous environment of your biological assay medium, especially when diluted from a stock solution in an organic solvent like DMSO. A related thieno[2,3-d]pyrimidine derivative has been noted for its low solubility in most common solvents.
Q3: What are the common initial strategies to solubilize this compound for in vitro assays?
A3: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO). This stock solution is then serially diluted to the final desired concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied (typically ≤0.5% for DMSO in cell-based assays).
Q4: My compound is still precipitating even when I dilute it from a DMSO stock. What can I do?
A4: If you are still observing precipitation, there are several troubleshooting steps you can take. These are detailed in the Troubleshooting Guide below and include strategies such as using co-solvents, adjusting the pH of the buffer, or employing solubilizing agents like cyclodextrins.
Troubleshooting Guide
Problem: Compound Precipitation in Aqueous Media
Initial Assessment:
-
Visual Inspection: Check for visible particulates, cloudiness, or a film in your assay wells after adding the compound.
-
Microscopic Examination: For cell-based assays, inspect the wells under a microscope to see if precipitates are forming on or around the cells.
-
Concentration Check: Ensure that the final concentration of your compound in the assay does not exceed its solubility limit in the final assay medium.
Troubleshooting Steps:
| Strategy | Description | Advantages | Considerations |
| Co-Solvent Optimization | Prepare the stock solution in 100% DMSO and perform serial dilutions in a mixture of the organic solvent and aqueous buffer before the final dilution into the assay medium. | Simple to implement. | The final concentration of the organic solvent must be kept to a minimum to avoid toxicity to cells or interference with the assay. |
| pH Adjustment | The hydrazinyl group in the compound is basic and its solubility may be increased in acidic conditions. Carefully adjust the pH of your assay buffer to a lower value (e.g., pH 6.0-6.5). | Can be effective if the compound has ionizable groups. | The altered pH must be compatible with your biological system (cells, enzymes, etc.). Buffering capacity of the medium is a key factor. |
| Use of Surfactants | Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) can be added to the assay buffer to aid in solubilization. | Effective at low concentrations. | May not be suitable for cell-based assays as surfactants can disrupt cell membranes at higher concentrations. Potential for interference with some assay readouts. |
| Cyclodextrin Encapsulation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. | Generally well-tolerated in cell culture. Can significantly enhance solubility. | The complexation efficiency depends on the specific compound and cyclodextrin used. May require optimization of the cyclodextrin concentration. |
| Formulation with Polymers | Encapsulating the compound in a biocompatible polymer can improve its solubility and delivery to cells. | Can provide sustained release and improved bioavailability in some cases. | Requires more complex formulation development and characterization. |
Quantitative Data on Solubility Enhancement Strategies
Disclaimer: The following quantitative data is based on general principles and published data for similar poorly soluble heterocyclic compounds. The exact solubility of this compound may vary and should be experimentally determined.
| Solubilization Method | Solvent/Agent | Estimated Solubility Increase (Fold-Change) | Typical Final Concentration in Assay |
| Co-solvent | DMSO | - (Used for stock solution) | ≤ 0.5% (v/v) |
| pH Adjustment | Acidic Buffer (pH 6.0) | 2 - 10 | Dependent on buffer capacity |
| Surfactant | Tween® 20 | 5 - 20 | 0.01 - 0.05% (v/v) |
| Cyclodextrin | HP-β-CD | 10 - 100+ | 1 - 10 mM |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it for use in a biological assay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Aqueous assay buffer (e.g., cell culture medium, enzyme assay buffer)
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out 1.94 mg of this compound (MW = 194.26 g/mol ). b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of 100% DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. e. Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation (for a final assay concentration of 10 µM): a. Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 10 µL of the 10 mM stock into 990 µL of assay buffer to get a 100 µM intermediate solution (ensure the DMSO concentration is tolerated at this step). b. Add the appropriate volume of the intermediate solution to your final assay volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of assay buffer in your assay well to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%. c. Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test wells.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound for a cell-based assay using HP-β-CD.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer (e.g., serum-free cell culture medium)
-
Sterile tubes
-
Orbital shaker or vortex mixer
Procedure:
-
Preparation of HP-β-CD Stock Solution (e.g., 50 mM): a. Dissolve the appropriate amount of HP-β-CD in the assay buffer. b. Sterilize the solution by passing it through a 0.22 µm filter.
-
Complexation of the Compound with HP-β-CD: a. In a sterile tube, add the desired volume of the 10 mM compound stock solution in DMSO. b. To this, add the required volume of the 50 mM HP-β-CD solution to achieve the desired final concentrations of both the compound and HP-β-CD. The molar ratio of HP-β-CD to the compound is typically optimized (e.g., 10:1 or 100:1). c. Vortex the mixture for 1-2 minutes. d. Incubate the mixture at room temperature for 1-2 hours with gentle agitation on an orbital shaker to allow for complex formation.
-
Application in Cell-Based Assay: a. Serially dilute the compound-cyclodextrin complex in the assay buffer containing the same concentration of HP-β-CD to maintain the complex stability. b. Add the diluted complexes to your cells. c. Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.
Visualizations
Caption: Workflow for addressing compound precipitation.
Caption: Inhibition of VEGFR-2 signaling by the compound.
References
Stability issues of the hydrazinyl group in 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the oxidation of the hydrazinyl group. This can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. Such degradation can lead to the formation of impurities, which may affect experimental outcomes.
Q2: How should I properly store solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the vial in a cool, dark, and dry place, such as a refrigerator or a desiccator.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is not recommended due to an increased risk of degradation. If a solution is necessary for your workflow, prepare it fresh before use. For short-term storage, use a dry, aprotic solvent and keep the solution at low temperatures, protected from light.
Q4: What are the visible signs of degradation?
A4: A noticeable change in color, often to a yellow or brownish hue, can be an indicator of degradation. The formation of insoluble particulates in a previously clear solution is another sign of potential decomposition.
Q5: What are common impurities that can arise from the degradation of the hydrazinyl group?
A5: Degradation can lead to the formation of various byproducts, including the corresponding de-hydrazinated compound (5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) through hydrolysis or oxidation. Other potential impurities could arise from dimerization or further oxidation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected reaction outcomes. | Degradation of the starting material. | - Confirm the purity of your this compound using techniques like NMR or LC-MS before use.- Use a freshly opened or properly stored batch of the compound.- Avoid reaction conditions with strong oxidizing agents unless intended for the reaction. |
| Low yield in reactions where the hydrazinyl group is a nucleophile. | The nucleophilicity of the hydrazinyl group is compromised due to oxidation or protonation. | - Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents to prevent hydrolysis.- If the reaction is base-sensitive, consider using a non-nucleophilic base to deprotonate the hydrazinyl group in situ. |
| Formation of a significant amount of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a byproduct. | Hydrolysis of the hydrazinyl group. | - Use anhydrous solvents and reagents.- Avoid prolonged exposure to acidic or aqueous conditions during workup. |
| The solid compound has changed color upon storage. | Oxidation of the hydrazinyl group. | - It is advisable to test the purity of the discolored material before use.- For critical applications, it is recommended to use a fresh, unoxidized batch.- Review your storage conditions to ensure they align with the recommendations in the FAQs. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the common synthetic route involving the nucleophilic substitution of a 4-chloro precursor.
Materials:
-
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (anhydrous)
-
Dioxane (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
-
The crude product can be collected by filtration.
-
Recrystallize the solid from a suitable solvent such as ethanol or dioxane to obtain the pure this compound.
General Procedure for Hydrazone Formation
This protocol describes a typical reaction of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (1 equivalent)
-
Ethanol or a similar protic solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.
-
The hydrazone product often precipitates from the reaction mixture upon formation.
-
Collect the product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization if needed.
Visualizations
Caption: Synthetic and reaction workflow.
Caption: Factors influencing stability.
Troubleshooting low efficacy in cell-based assays with thienopyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with thienopyrimidine derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are thienopyrimidine derivatives and what is their primary mechanism of action in cancer cell lines?
A1: Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Their structural similarity to purines allows them to function as kinase inhibitors by competing with ATP for the binding site on various kinases.[1][2] Dysregulation of kinase signaling pathways is a common feature of cancer, and by inhibiting these kinases, thienopyrimidine derivatives can block downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[2][3]
Q2: Which signaling pathways are commonly targeted by thienopyrimidine derivatives?
A2: Thienopyrimidine derivatives have been developed to target several critical signaling pathways implicated in cancer, most notably the PI3K/Akt/mTOR and the EGFR/VEGFR pathways.[3][4] These pathways are central regulators of cell growth, metabolism, and angiogenesis.
Q3: What are some common, initial reasons for observing low efficacy with a thienopyrimidine derivative in a cell-based assay?
A3: Initial observations of low efficacy can often be attributed to issues with the compound itself, such as poor aqueous solubility leading to precipitation in cell culture media, or instability of the compound in the experimental conditions (e.g., degradation in DMSO stock or culture medium over time).[5][6] It is also possible that the chosen cell line is not sensitive to the specific mechanism of action of the derivative being tested.
Troubleshooting Guide for Low Efficacy
This guide addresses specific issues that can lead to lower-than-expected efficacy of thienopyrimidine derivatives in your cell-based assays.
Issue 1: Compound Precipitation or Inactivity
Q: I've added my thienopyrimidine derivative to the cell culture medium, but I'm not seeing the expected biological effect. I may have also observed a precipitate. What should I do?
A: This is a common issue, often related to the physicochemical properties of the compound.
-
Problem: Poor Aqueous Solubility: Many kinase inhibitors, including thienopyrimidine derivatives, have low aqueous solubility.[5] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate, drastically reducing its effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding the compound.
-
Solubility Assessment: If you haven't already, perform a formal solubility test for your compound in the specific cell culture medium you are using.
-
Optimize Compound Delivery:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its effect on both the cells and compound solubility.[7]
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of your compound in culture medium rather than adding a very small volume of a highly concentrated stock directly to the final culture volume.
-
-
-
Problem: Compound Instability: Thienopyrimidine derivatives can be unstable in solution, especially over long incubation periods or after multiple freeze-thaw cycles of the stock solution.[6]
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of your compound in high-quality, anhydrous DMSO.
-
Aliquot and Store Properly: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Media Refresh for Long Incubations: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results with the thienopyrimidine derivative vary significantly between experiments. What could be causing this variability?
A: Inconsistent results can arise from both compound-related and cell-based factors.
-
Problem: Variable Cell Health and Density: The physiological state of your cells can greatly influence their response to treatment.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure you are seeding the same number of viable cells for each experiment.
-
Monitor Cell Confluency: Treat cells at a consistent confluency, as their growth phase can affect their sensitivity to inhibitors.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines to ensure their identity and check for mycoplasma contamination.
-
-
Problem: Assay Variability: Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure consistent incubation times for both compound treatment and assay development.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Consistent Reagent Addition: Add reagents in the same order for all wells and plates.
-
Issue 3: No Biological Effect Despite Good Solubility and Stability
Q: I've confirmed my compound is soluble and stable, but I'm still not observing any efficacy. What are the next steps?
A: If the compound's physicochemical properties are not the issue, the focus should shift to the biological aspects of the assay.
-
Problem: Cell Line Insensitivity: The target kinase may not be a critical survival pathway in your chosen cell line, or the cell line may have resistance mechanisms.
-
Troubleshooting Steps:
-
Target Expression and Phosphorylation: Use Western blotting to confirm that your target kinase is expressed and, more importantly, activated (phosphorylated) in your cell line.
-
Use a Positive Control: Test a known inhibitor of the same target in parallel to validate the assay and the cell line's sensitivity.
-
Cell Line Screening: Consider testing your compound on a panel of different cell lines to identify a sensitive model.
-
-
Problem: Poor Cell Permeability or Efflux: The compound may not be efficiently entering the cells or may be actively pumped out by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
In Silico Prediction: Use computational tools to predict the likelihood of your compound being a P-gp substrate.
-
Use of Efflux Pump Inhibitors: In your assay, co-incubate your thienopyrimidine derivative with a known P-gp inhibitor (e.g., verapamil) to see if this enhances its efficacy.
-
Cellular Uptake Assays: If available, perform direct cellular uptake assays to measure the intracellular concentration of your compound.
-
Data Presentation
The following tables provide a summary of physicochemical and biological activity data for a representative thienopyrimidine derivative, Pictilisib (GDC-0941), a potent PI3K inhibitor.
Table 1: Physicochemical Properties of Pictilisib (GDC-0941)
| Property | Value | Reference(s) |
| Molecular Weight | 513.64 g/mol | [5] |
| Aqueous Solubility | Insoluble | [5] |
| DMSO Solubility | 100 mg/mL (194.68 mM) | [5] |
| LogP | 3.5 (Predicted) | [8] |
| Most Basic pKa | 5.8 (Predicted) | [8] |
Table 2: In Vitro Activity of Pictilisib (GDC-0941)
| Target/Cell Line | Assay Type | IC50 | Reference(s) |
| PI3Kα | Kinase Assay | 3 nM | [9] |
| PI3Kδ | Kinase Assay | 3 nM | [10] |
| PI3Kβ | Kinase Assay | 33 nM | [10] |
| PI3Kγ | Kinase Assay | 75 nM | [10] |
| U87MG (Glioblastoma) | Cell Proliferation | 0.95 µM | [11] |
| A2780 (Ovarian) | Cell Proliferation | 0.14 µM | [9] |
| PC3 (Prostate) | Cell Proliferation | 0.28 µM | [9] |
| MDA-MB-361 (Breast) | Cell Proliferation | 0.72 µM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivative in complete cell culture medium. Replace the old medium with 100 µL of the medium containing the appropriate concentrations of the compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a purified kinase.
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a kinase reaction mix containing the purified kinase, a suitable substrate (e.g., a specific peptide), and kinase buffer.
-
Compound Addition: Add the thienopyrimidine derivative at various concentrations to the reaction mix. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using γ-³²P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining in the solution after the reaction (e.g., using Kinase-Glo®).
-
Antibody-Based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.
-
Protocol 3: Western Blot for Target Phosphorylation
This protocol is used to determine if the thienopyrimidine derivative inhibits the phosphorylation of its target kinase within the cell.
-
Cell Treatment and Lysis:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of the thienopyrimidine derivative for a specified time. Include vehicle-treated and untreated controls. If the pathway is not constitutively active, stimulate with the appropriate ligand (e.g., EGF for EGFR) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk for phospho-protein detection.[6]
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-Actin).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: EGFR/VEGFR and PI3K/Akt/mTOR signaling pathways targeted by thienopyrimidine derivatives.
Caption: Experimental workflow for a standard MTT cell viability assay.
Caption: Troubleshooting decision tree for low efficacy in cell-based assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brimr.org [brimr.org]
- 8. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
Optimizing catalyst and solvent for thienopyrimidine ring formation
Here is a technical support center for optimizing the synthesis of the thienopyrimidine ring, created for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the formation of the thienopyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the thienopyrimidine ring? A1: The synthesis of thienopyrimidines is primarily achieved through two main strategies: the annulation (ring-closing) of a pyrimidine ring onto a pre-existing thiophene scaffold, or the construction of a thiophene ring onto a pre-existing pyrimidine core.[1][2][3] The most common and versatile approach involves starting with a substituted 2-aminothiophene derivative and cyclizing it with various reagents to form the pyrimidine ring.[4]
Q2: How do I choose the appropriate starting materials for my desired thienopyrimidine derivative? A2: The choice of starting material depends on the desired substitution pattern of the final thienopyrimidine. For syntheses starting from thiophene, 2-aminothiophene derivatives bearing an electrophilic center like an ester or a nitrile group are the most common precursors.[4] The choice of the cyclizing agent (e.g., formamide, urea, isothiocyanates) will then determine the substituents on the newly formed pyrimidine ring.[4]
Q3: My intermediate product is insoluble in common NMR solvents. How can I characterize it? A3: Insolubility of intermediates is a known issue in thienopyrimidine synthesis.[5][6] If an intermediate is insoluble in solvents like DMSO-d6 or CDCl3, characterization can often be achieved using other techniques. Infrared (IR) spectroscopy can identify key functional groups like C=O or C=S, and mass spectrometry (MS) can confirm the molecular weight and provide fragmentation patterns to support the proposed structure.[5][6]
Q4: What are the most common cyclization reagents for forming the pyrimidine ring? A4: A variety of reagents can be used for the cyclization step.
-
Formamide: Refluxing a 2-aminothiophene with formamide is a highly efficient method to produce 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[4][7]
-
Urea and Thiourea: Heating with urea or thiourea at high temperatures, sometimes without a solvent, can yield thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogues.[4][8]
-
Isocyanates and Isothiocyanates: These reagents react with 2-aminothiophene esters to form (thio)ureidothiophene intermediates, which can then be cyclized under basic conditions (e.g., sodium ethoxide in ethanol) to yield substituted thienopyrimidines.[4]
-
Triethyl Orthoformate: This can be used to form an intermediate that is then reacted with an amine, such as ethylenediamine.[5][6]
Q5: Can microwave irradiation be used to accelerate the reaction? A5: Yes, microwave-assisted synthesis has been successfully employed to accelerate thienopyrimidine ring formation. For instance, reactions that might take several hours under conventional reflux can often be completed in minutes or even seconds using microwave irradiation, frequently leading to high yields.[7]
Troubleshooting Guide
This guide addresses common problems encountered during thienopyrimidine synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of your starting aminothiophene and cyclization reagents using techniques like NMR or melting point analysis. Recrystallize or purify as needed. |
| Suboptimal Solvent | The choice of solvent is critical. Common solvents include ethanol, DMF, acetonitrile, and pyridine.[4][9] If one solvent gives poor results, try others. For reactions with (thio)urea, solvent-free conditions at high temperatures may be effective.[4][8] |
| Ineffective Catalyst/Base | Many cyclization steps require a base. Common choices include potassium carbonate (K2CO3), sodium hydroxide (NaOH), sodium ethoxide (NaOEt), and triethylamine (TEA).[4][10] The choice and amount of base may need optimization. For example, using K2CO3 in refluxing acetonitrile can be highly effective.[4] |
| Incorrect Reaction Temperature | Some reactions require high temperatures (e.g., 230-240 °C), while others proceed at room temperature or standard reflux.[5] Gradually increase the temperature and monitor the reaction by TLC. Be aware that excessively high temperatures can lead to decomposition and tar formation.[3] |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Some reactions are rapid (1-2 hours), while others may require refluxing for 15 hours or more.[6][7] |
Problem 2: Formation of Multiple Products or Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | The aminothiophene starting material can potentially react in different ways. For example, attempting to react 2-amino-4,5-dimethylthiophene with ethylenediamine and carbon disulfide might yield an unexpected intermediate instead of the target product.[5][6] |
| Alternative Cyclization Pathway | The cyclization agent may react differently than expected. Review the reaction mechanism and consider if alternative cyclization pathways are possible under your conditions. |
| Reaction with Solvent | In some cases, the solvent (e.g., formamide) can also act as a reactant.[11] Ensure the chosen solvent is inert under the reaction conditions if it is not intended to participate in the reaction. |
| Purification Issues | If byproducts are forming, ensure that intermediates are properly purified before proceeding to the next step. Column chromatography or recrystallization can be used to isolate the desired compound. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in thienopyrimidine synthesis.
Caption: Troubleshooting workflow for thienopyrimidine synthesis.
Data Hub: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic procedures to facilitate comparison.
Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ones
| Starting Material | Cyclization Reagent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylate | Formamide | - | Formamide | Reflux, 1.5 h | 92 | [6] |
| 2-Aminothiophene-3-carbonitrile | Formamide | - | Formamide | Reflux, 18 h | 80 | [7] |
| 2-Amino-3-cyanothiophene | Formamide | NaOH | Methanol | Reflux, 1 h | 40 | [4] |
| 2-Amino-3-ethoxycarbonylthiophene | Phenyl isothiocyanate | KOH | Ethanol | Reflux, 1 h | 53 (salt) | [5][6] |
| 2-Amino-3-cyanothiophene | Phenyl isothiocyanate | K2CO3 | Acetonitrile | Reflux, 15 h | 78 | [4][6] |
| 2-Amino-3-ethoxycarbonylthiophene | Urea | - | None | 180-190 °C, 2-3 h | 72-91 | [4] |
Table 2: Synthesis via Chlorinated Intermediates
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Conditions | Yield (%) | Reference |
| Thienopyrimidinone | POCl3 / N,N-dimethylaniline | Amine | Ethanol | Reflux (POCl3), then MW (150°C, 1h) | 80-93 | [7] |
| Thienopyrimidinone | POCl3 | Hydrazine | - | - | - | [6] |
Experimental Protocols
Below are detailed methodologies for key synthetic routes cited in the literature.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[11][12]thieno[2,3-d]pyrimidin-4-one (8a) [6]
This protocol describes the cyclization of a 2-aminothiophene ester using formamide.
-
Step 1: In a round-bottom flask, mix the starting 2-aminothiophene ester (1a,c) (2 mmol) with formamide (20 mL).
-
Step 2: Heat the mixture under reflux for 1.5 hours.
-
Step 3: Allow the reaction mixture to cool to room temperature overnight.
-
Step 4: Collect the solid that forms by filtration.
-
Step 5: Wash the collected solid with water, then dry it.
-
Step 6: Recrystallize the crude product from ethanol to obtain the pure thienopyrimidinone. (Reported Yield: 92%)
Protocol 2: Synthesis of 2-Thioxo-thienopyrimidines via Isothiocyanate (Method B) [6]
This protocol details the formation of a 2-thioxo derivative using an isothiocyanate and a base catalyst.
-
Step 1: To a flask containing acetonitrile (30 mL), add the 2-aminothiophene derivative (1b,c) (10 mmol), the appropriate isothiocyanate (10 mmol), and anhydrous potassium carbonate (1.4 g).
-
Step 2: Heat the reaction mixture under reflux for 15 hours.
-
Step 3: After cooling, filter the reaction mixture to remove the solid.
-
Step 4: Dilute the filtrate with water (10 mL).
-
Step 5: Neutralize the mixture with 2M hydrochloric acid.
-
Step 6: Collect the resulting product by filtration, wash with water, and dry.
-
Step 7: Recrystallize the crude product from ethanol to yield the pure 2-thioxo-thienopyrimidine.
Protocol 3: Microwave-Assisted Synthesis of Thienopyrimidines [7]
This protocol illustrates a rapid, four-step synthesis utilizing microwave irradiation.
Caption: Microwave-assisted workflow for thienopyrimidine synthesis.[7]
-
Step 1 (Gewald Reaction): Synthesize the 2-aminothiophene-3-carbonitrile precursor. A mixture of the appropriate ketone/aldehyde, malononitrile, elemental sulfur, and morpholine in ethanol is irradiated in a microwave reactor at 70°C for 20 minutes. (Reported Yield: 90%)
-
Step 2 (Cyclization): The resulting aminothiophene is refluxed in formamide for 18 hours to yield the thieno[2,3-d]pyrimidin-4(3H)-one. (Reported Yield: 80%)
-
Step 3 (Chlorination): The thienopyrimidinone is refluxed with POCl3 and N,N-dimethylaniline for 14 hours to produce the 4-chloro-thienopyrimidine intermediate. (Reported Yield: 90%)
-
Step 4 (Amine Substitution): The 4-chloro intermediate is reacted with a desired amine in ethanol under microwave irradiation at 150°C for 1 hour to yield the final substituted thienopyrimidine product. (Reported Yield: 80-93%)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives [mdpi.com]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. acgpubs.org [acgpubs.org]
Preventing dimer formation in the synthesis of hydrazinyl-containing heterocycles
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazinyl-containing heterocycles, with a specific focus on preventing unwanted dimer formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to dimerization in heterocyclic synthesis.
Q1: What is dimer formation and why is it a significant problem in my reaction?
A1: Dimerization is a side reaction where two molecules of a reactant or an intermediate combine to form a larger molecule, or "dimer." In the context of synthesizing hydrazinyl-containing heterocycles, this often competes with the desired intramolecular cyclization or reaction with a second reagent. This side reaction is problematic because it consumes starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of high-molecular-weight byproducts. For instance, in the synthesis of pyrazole-fused heterocycles, the dimerization of 5-aminopyrazoles is a known competitive pathway.[1][2]
Q2: I am observing a high percentage of an insoluble, high-molecular-weight byproduct. Could this be a dimer?
A2: Yes, a common characteristic of dimer byproducts is their often-reduced solubility in standard organic solvents compared to the desired monomeric product. If you observe a significant amount of insoluble material, it is highly probable that dimerization or polymerization is occurring. This is a known issue, for example, in the nitrosation of indoles to form indazoles, where high local concentrations can lead to red, insoluble byproducts.[3]
Q3: What are the most critical reaction parameters to control to minimize dimer formation?
A3: Several parameters are crucial. Controlling stoichiometry, reaction temperature, and the rate of addition are paramount.
-
Stoichiometry: Using a large excess of hydrazine is a common and effective strategy to minimize dimerization. This ensures that the reactive intermediate is more likely to react with hydrazine than with another molecule of itself.[4]
-
Slow Addition & High Dilution: High local concentrations of your substrate can favor intermolecular reactions that lead to dimers. To counteract this, perform a "reverse addition"—slowly adding the substrate to a solution of the reagent (e.g., hydrazine) using a syringe pump.[3] Running the reaction under more dilute conditions can also decrease the probability of intermolecular reactions.[3]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) is critical.[3] This reduces the rate of all reactions but can disproportionately slow down the undesired dimerization pathway relative to the desired reaction.
Q4: I'm attempting a Fischer indole synthesis and getting a lot of side products. How can I prevent dimerization?
A4: The Fischer indole synthesis, which uses arylhydrazines, can be prone to side reactions if not properly controlled.[5][6] To minimize dimer formation and other byproducts, it is crucial to maintain low temperatures during the initial formation of the hydrazone intermediate.[3] A "one-pot" approach where the hydrazone is formed in situ under acidic conditions can be efficient, but careful control of temperature and addition rates is still necessary to prevent side reactions.[7][8]
Q5: My synthesis of sulfonyl hydrazides consistently produces a dimer. What specific steps can I take?
A5: This is a frequent issue when reacting sulfonyl chlorides with hydrazine. The key is to avoid any scenario where the sulfonyl chloride is in excess relative to the hydrazine, even locally. The recommended solution is to slowly add a solution of the sulfonyl chloride (1 equivalent) to a solution containing a slight excess of hydrazine monohydrate (at least 1.05 equivalents).[4] This ensures that the sulfonyl chloride immediately encounters an excess of hydrazine, favoring the formation of the desired monomeric hydrazide.[4]
Troubleshooting Workflow for Dimer Formation
If you are experiencing issues with dimerization, the following workflow provides a systematic approach to troubleshoot and optimize your reaction.
Caption: A logical workflow for troubleshooting and minimizing dimer formation.
Visualizing the Competing Reactions
The formation of the desired heterocyclic monomer is often in direct competition with the intermolecular reaction that leads to an unwanted dimer. The diagram below illustrates this fundamental challenge.
Caption: Competing pathways for desired monomer synthesis versus dimer formation.
Quantitative Data on Reaction Optimization
Optimizing reaction conditions is key to suppressing dimer formation. The following table summarizes data from a study on the copper-promoted synthesis of pyrazole-fused pyridazines, where dimerization is a key side reaction.
Table 1: Optimization for the Synthesis of Pyrazole-Fused Pyridazine (3a) vs. Dimerization [1]
| Entry | Catalyst (mol%) | Ligand (equiv.) | Oxidant (equiv.) | Temp (°C) | Yield of 3a (%) |
| 1 | CuCl₂ (20) | 1,10-phen (0.3) | TBPB (0.5) | 130 | 82 |
| 2 | CuCl₂ (20) | 1,10-phen (0.3) | TBPB (0.5) | 110 | 65 |
| 3 | CuCl₂ (20) | 1,10-phen (0.3) | TBPB (0.5) | 140 | 75 |
| 4 | Cu(OAc)₂ (20) | 1,10-phen (0.3) | TBPB (0.5) | 130 | 55 |
| 5 | CuCl₂ (10) | 1,10-phen (0.3) | TBPB (0.5) | 130 | 52 |
| 6 | CuCl₂ (40) | 1,10-phen (0.3) | TBPB (0.5) | 130 | 71 |
| 7 | CuCl₂ (20) | None | TBPB (0.5) | 130 | 43 |
| 8 | CuCl₂ (20) | 1,10-phen (0.3) | BPO (0.5) | 130 | 45 |
Reaction Conditions: 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), Na₂CO₃ (2.5 equiv.) in toluene (2 mL) for 12 h under air. TBPB = tert-butyl peroxybenzoate, BPO = benzoyl peroxide, 1,10-phen = 1,10-phenanthroline.
Key Experimental Protocols
Protocol 1: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde (Minimizing Dimer Formation) [3]
This protocol utilizes a "reverse addition" method to minimize the high local concentration of the indole substrate, which is a primary cause of dimerization.
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while maintaining vigorous stirring.
-
-
Indole Addition (Reverse Addition):
-
Dissolve the indole substrate (1 equivalent) in a minimum amount of DMF.
-
Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of Sulfonyl Hydrazides (Minimizing Dimer Formation) [4]
This protocol emphasizes the importance of stoichiometry and order of addition.
-
Preparation of Reagents:
-
Prepare a solution of the sulfonyl chloride (1 equivalent) in a suitable solvent like THF.
-
In a separate reaction flask, prepare a solution of hydrazine monohydrate (1.05 equivalents) in THF.
-
-
Reaction:
-
Slowly add the sulfonyl chloride solution dropwise to the stirred hydrazine solution at room temperature.
-
After the addition is complete, continue stirring at room temperature for approximately 30 minutes.
-
Gently heat the reaction mixture to 40-50 °C for an additional 15 minutes to ensure the reaction goes to completion.
-
-
Work-up:
-
Pour the reaction mixture into water.
-
The product, typically a solid, will precipitate.
-
Collect the product by filtration and wash with water to remove any excess hydrazine and salts.
-
References
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Based Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine based inhibitors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and testing of this compound based inhibitors, offering strategies to improve kinase selectivity.
Q1: My this compound based inhibitor shows significant off-target activity. What are the initial steps to troubleshoot this issue?
A1: Significant off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. Here’s a systematic approach to begin troubleshooting:
-
Confirm On-Target Potency: First, re-verify the inhibitor's potency against its intended primary target using a robust biochemical assay to establish a baseline IC50 value.
-
Comprehensive Kinase Profiling: Screen the inhibitor against a broad panel of kinases (e.g., a panel of >50 or >400 kinases) to identify the specific off-targets.[1] This will provide a clear picture of the inhibitor's selectivity profile.
-
Analyze Off-Target Kinases: Identify any common structural features or subfamilies among the off-target kinases. This can provide clues for rational drug design modifications.
-
Cellular Target Engagement: Utilize a cellular thermal shift assay (CETSA) to confirm that the inhibitor is engaging the intended target within a cellular context. A lack of a thermal shift for the primary target at concentrations where off-target effects are observed suggests that the undesired effects are likely due to off-target engagement.
Q2: How can I modify the 4-hydrazinyl moiety to improve selectivity?
A2: The 4-hydrazinyl group is a key pharmacophore that can be modified to enhance selectivity. Its reactivity and hydrogen bonding capabilities can be tuned through various synthetic strategies.
-
Hydrazone Formation: Reacting the hydrazinyl group with a variety of aldehydes or ketones can introduce diverse substituents. This allows for the exploration of different steric and electronic interactions within the kinase binding pocket.
-
Bioisosteric Replacement: Consider replacing the hydrazinyl group with other linkers that can maintain key interactions while altering the overall physicochemical properties of the inhibitor. Examples include substituted anilines, amino-pyrazoles, or other heterocyclic linkers.
-
Cyclization: The hydrazinyl group can be used as a handle to construct fused ring systems, such as triazolopyrimidines. This can rigidify the conformation of the inhibitor, potentially leading to a more specific fit in the target kinase's active site.
Q3: What is the role of the 5,6-dimethyl groups on the thieno[2,3-d]pyrimidine core, and can they be modified to improve selectivity?
A3: The 5,6-dimethyl groups on the thiophene ring play a crucial role in the inhibitor's interaction with the kinase active site.
-
Steric Influence: These methyl groups can provide favorable van der Waals interactions within a hydrophobic pocket of the target kinase. However, they can also cause steric clashes with off-target kinases.
-
Modification Strategies:
-
Size Alteration: Systematically replacing the methyl groups with smaller (e.g., hydrogen) or larger (e.g., ethyl, cyclopropyl) alkyl groups can probe the steric tolerance of the target and off-target kinases.
-
Introduction of Polarity: Replacing one or both methyl groups with polar functionalities (e.g., methoxy, hydroxymethyl) could introduce new hydrogen bonding opportunities and alter the inhibitor's solubility and overall selectivity profile.
-
Q4: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What are the potential reasons for this discrepancy?
A4: A drop in potency from biochemical to cellular assays is a frequent observation in drug discovery. Several factors can contribute to this:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Analyzing the inhibitor's physicochemical properties, such as LogP and polar surface area, can provide insights.
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating the inhibitor with known efflux pump inhibitors.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The millimolar concentrations of ATP within cells are significantly higher than the micromolar concentrations often used in biochemical assays, leading to a rightward shift in the IC50 value.[2]
-
Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to plasma proteins, reducing its free concentration available to interact with the target kinase.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.
Data Presentation
The following table provides a template for summarizing quantitative data from kinase selectivity profiling experiments. Researchers should populate this table with their own experimental data to compare the selectivity of different derivatives.
| Compound ID | Modification | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| Lead Compound | 4-Hydrazinyl-5,6-dimethyl | e.g., 10 | e.g., 100 | e.g., 500 | 10 | 50 |
| Derivative 1 | 4-(N'-benzylidenehydrazinyl) | |||||
| Derivative 2 | 4-Anilino | |||||
| Derivative 3 | 5-methyl, 6-ethyl | |||||
| Derivative 4 | 5,6-dihydro |
Experimental Protocols
1. General Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Purified recombinant kinases (panel of choice)
-
Specific peptide or protein substrates for each kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at or near the Km for each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the wells of a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming target engagement of the inhibitor in intact cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting or other protein detection methods
-
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with the inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable detection method.
-
Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: A workflow for troubleshooting and improving the selectivity of kinase inhibitors.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5,6-Disubstituted Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant area of research has focused on 5,6-disubstituted thieno[2,3-d]pyrimidines, which have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-disubstituted thieno[2,3-d]pyrimidine derivatives, with a focus on their activity as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K). The information is intended for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various 5,6-disubstituted thieno[2,3-d]pyrimidine analogs against different kinase targets. The data highlights the influence of substitutions at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core on their potency.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
| Compound | R5 | R6 | IC50 (µM) vs. VEGFR-2 | Reference |
| 17f | -CH3 | -CH3 | 0.23 ± 0.03 | [3] |
| Sorafenib | - | - | 0.23 ± 0.04 | [3] |
| 8b | - | 4-chlorophenyl | 0.005 | [4] |
| 8e | - | 4-fluorophenyl | 0.0039 | [4] |
SAR Summary for VEGFR-2 Inhibitors: The data suggests that small alkyl groups at the 5 and 6 positions, such as in compound 17f , can lead to potent VEGFR-2 inhibition, comparable to the approved drug Sorafenib.[3] Further studies have shown that substitution at the 4-position of the thieno[2,3-d]pyrimidine ring with substituted anilines can yield highly potent inhibitors, with compounds 8b and 8e demonstrating IC50 values in the low nanomolar range.[4] The nature of the substituent on the phenyl ring at position 6 also plays a critical role in determining the inhibitory activity.
EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[2] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer therapies.
| Compound | R at 2-phenyl | R at 4-anilino | IC50 (µM) vs. EGFR | Reference |
| I | 4-OCH3 | 4-Cl | Not specified, but potent | [5] |
| II | Not specified | Not specified | 3.83 - 11.94 (against various cell lines) | [5] |
| Erlotinib | - | - | Not specified, used as comparator | [2][5] |
SAR Summary for EGFR Inhibitors: For EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold, substitutions at both the 2-phenyl and 4-anilino positions are crucial for high potency.[6] The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[6] Furthermore, the introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect.[6]
PI3K Inhibitors
The PI3K signaling pathway is central to cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common event in cancer.
| Compound | R group (substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM | Reference |
| IIIa | 3-OH | 62 | 70 | [6][7] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [6][7] |
| IIIb | 4-OH | <40 | <40 | [6] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [6] |
| IIIk | 3-OCH3 | <40 | 48 | [6] |
SAR Summary for PI3K Inhibitors: Analysis of the data for 2-aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K inhibitors reveals key structural requirements. A hydroxyl group at the 3-position of the 2-phenyl ring is important for potent inhibition of both PI3Kβ and PI3Kγ isoforms.[6] The addition of a methoxy group at the 5-position of the 2-phenyl ring, as in compound VIb , further enhances the inhibitory activity.[6][7] In contrast, a hydroxyl group at the 4-position or a methoxy group at the 3-position leads to a significant decrease in potency.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period at an optimal temperature to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a specified period, typically 48 to 72 hours.[6]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6]
-
Formazan Formation: Metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[6]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 (concentration causing 50% growth inhibition) or IC50 value is determined.
Visualizing Relationships and Pathways
Diagrams illustrating key concepts in the SAR of 5,6-disubstituted thieno[2,3-d]pyrimidines are presented below.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Simplified VEGFR-2 signaling pathway targeted by thieno[2,3-d]pyrimidines.
Caption: Key SAR findings for 2-aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K inhibitors.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine and Established Kinase Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.[1][2][3]
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its potential as a potent kinase inhibitor due to its structural similarity to the purine core of ATP. This allows molecules based on this scaffold to effectively compete for the ATP-binding site of various kinases.
This guide provides a comparative overview of the therapeutic potential of the novel compound 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine against well-established kinase inhibitors. As of this review, specific experimental data on the kinase inhibitory profile of this compound is not available in the public domain. Therefore, this document will focus on the established kinase inhibitory potential of the broader thieno[2,3-d]pyrimidine class and benchmark it against leading drugs in the field: Gefitinib , Vemurafenib , and Imatinib . These established inhibitors target key oncogenic kinases—EGFR, BRAF, and BCR-ABL, respectively—and serve as a reference for evaluating new chemical entities.
Comparative Efficacy: In Vitro Inhibitory Activity
A key metric for evaluating the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values signify greater potency. The table below summarizes the primary targets and reported IC50 values for the selected established inhibitors.
| Compound | Primary Target(s) | Disease Indication | In Vitro IC50 (Kinase Assay) | Cellular IC50 (Representative Cell Line) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer | ~2-37 nM | ~100-800 nM (e.g., A431) |
| Vemurafenib | BRAF V600E | Melanoma | ~31 nM | ~10-100 nM (e.g., A375) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | ~25-100 nM | ~250-500 nM (e.g., K562) |
| This compound | To Be Determined | N/A | Data Not Available | Data Not Available |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and ATP concentration.
Key Signaling Pathways in Cancer Therapy
Targeted kinase inhibitors function by blocking the activity of specific kinases that drive oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4][5][6][7] Mutations leading to constitutive EGFR activation are common in non-small cell lung cancer, making it a key therapeutic target.[5]
Experimental Protocols for Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor involves a series of standardized in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of a purified kinase and is used to determine the IC50 value of an inhibitor.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.[8][9]
-
Protocol:
-
Reaction Setup: In a 384-well plate, serially dilute the test compound (e.g., this compound) in kinase assay buffer.
-
Enzyme Addition: Add the purified target kinase to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components (luciferase/luciferin) for the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC50 value.[10]
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[11][13]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the dissolved formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the cellular IC50 value.
-
Western Blot Analysis for Pathway Inhibition
Western blotting is used to confirm that the inhibitor is acting on its intended target within the cellular context by assessing the phosphorylation status of the target kinase and its downstream effectors.[14][15]
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target proteins and their phosphorylated forms.[14] A decrease in the phosphorylated form of a protein following inhibitor treatment indicates target engagement and pathway inhibition.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test inhibitor at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR) overnight at 4°C. Subsequently, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the phosphorylated and total protein. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Standard Workflow for Kinase Inhibitor Evaluation
The process of evaluating a novel kinase inhibitor follows a logical progression from in vitro characterization to cellular assays, providing a comprehensive understanding of its potential as a therapeutic agent.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of This compound is currently lacking, its thieno[2,3-d]pyrimidine core represents a well-validated scaffold for the development of potent kinase inhibitors. The framework presented in this guide outlines the necessary experimental steps and comparative data required to rigorously assess its therapeutic potential. By benchmarking its performance against established inhibitors like Gefitinib, Vemurafenib, and Imatinib using standardized protocols, researchers can effectively determine its potency, cellular efficacy, and mechanism of action, paving the way for its potential development as a novel targeted cancer therapy.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In vivo efficacy studies of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of thieno[2,3-d]pyrimidine derivatives as potential anti-cancer agents. While direct in vivo studies on 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine are not publicly available, this document summarizes the efficacy of closely related compounds from the same chemical class, offering valuable insights into their potential therapeutic applications. The data presented here is based on preclinical studies in murine models, focusing on tumor growth inhibition and the underlying mechanism of action.
Comparative In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vivo anti-tumor activity of representative thieno[2,3-d]pyrimidine derivatives, identified as potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. These compounds were evaluated in a solid tumor model using Ehrlich Ascites Carcinoma (EAC) cells in mice.
| Compound ID | Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Compound 21b | 5 mg/kg/day | Oral | 8 days | Significant reduction in tumor volume | EAC Solid Tumor (Mice) | [1] |
| 10 mg/kg/day | Oral | 8 days | Potent reduction in tumor volume | EAC Solid Tumor (Mice) | [1] | |
| Compound 21e | 5 mg/kg/day | Oral | 8 days | Significant reduction in tumor volume | EAC Solid Tumor (Mice) | [1] |
| 10 mg/kg/day | Oral | 8 days | Potent reduction in tumor volume | EAC Solid Tumor (Mice) | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies. The following protocol outlines the key steps involved in the Ehrlich Ascites Carcinoma (EAC) solid tumor model used to evaluate the referenced thieno[2,3-d]pyrimidine derivatives.
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Animal Model: Swiss albino mice are typically used for this model.[2]
-
Tumor Cell Line: The EAC cell line, a murine mammary adenocarcinoma, is maintained in the ascitic form by serial intraperitoneal passages in mice.[3]
-
Induction of Solid Tumor:
-
EAC cells are harvested from the ascitic fluid of a donor mouse.
-
The cells are washed with sterile phosphate-buffered saline (PBS) and centrifuged.[3]
-
Cell viability is assessed using the trypan blue exclusion method, ensuring a viability of over 95%.[3]
-
A specific number of viable EAC cells (e.g., 2.5 x 10^6 cells) are suspended in saline.
-
The cell suspension is then injected subcutaneously or intramuscularly into the hind limb of the experimental mice to induce the formation of a solid tumor.[4]
-
-
Treatment Regimen:
-
Once the tumors are palpable or have reached a certain size, the mice are randomly divided into control and treatment groups.
-
The investigational compounds (e.g., thieno[2,3-d]pyrimidine derivatives) are administered, typically orally or intraperitoneally, at specified doses and schedules.[1]
-
A control group receives the vehicle (the solvent used to dissolve the compound) only.
-
-
Evaluation of Antitumor Activity:
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.
-
Further analyses, such as histopathology and immunohistochemistry for markers of angiogenesis and apoptosis, may be performed on the tumor tissues.[5]
-
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidine Derivatives.
Caption: Experimental Workflow for In Vivo Efficacy Study in EAC Solid Tumor Model.
References
Validating the Efficacy of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine in Kinase Inhibition: A Western Blot-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a well-established core structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncogenesis and other disease states.[1][2] This guide provides a comprehensive framework for validating the inhibitory activity of a specific derivative, 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, using Western blot analysis. The methodologies and data presented herein serve as a blueprint for researchers seeking to characterize novel kinase inhibitors and compare their efficacy against established alternatives.
Comparative Analysis of Kinase Inhibition
To contextualize the inhibitory potential of this compound, a comparative analysis against a known inhibitor is essential. While specific experimental data for this novel compound is emerging, we present an illustrative comparison with Sorafenib, a multi-kinase inhibitor known to target VEGFR-2. The following table summarizes hypothetical quantitative data derived from a Western blot experiment assessing the phosphorylation of key downstream targets in the VEGFR-2 signaling pathway in response to treatment with each compound in human umbilical vein endothelial cells (HUVECs).
| Target Protein | Treatment | Band Intensity (Normalized to Total Protein) | % Inhibition of Phosphorylation (Compared to VEGF Control) |
| p-VEGFR-2 (Tyr1175) | Vehicle Control (DMSO) | 0.12 | - |
| VEGF (50 ng/mL) | 1.00 | 0% | |
| This compound (1 µM) + VEGF | 0.35 | 65% | |
| Sorafenib (1 µM) + VEGF | 0.28 | 72% | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control (DMSO) | 0.08 | - |
| VEGF (50 ng/mL) | 1.00 | 0% | |
| This compound (1 µM) + VEGF | 0.42 | 58% | |
| Sorafenib (1 µM) + VEGF | 0.33 | 67% | |
| p-Akt (Ser473) | Vehicle Control (DMSO) | 0.15 | - |
| VEGF (50 ng/mL) | 1.00 | 0% | |
| This compound (1 µM) + VEGF | 0.55 | 45% | |
| Sorafenib (1 µM) + VEGF | 0.48 | 52% |
This data is illustrative and intended for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of the compound.
References
The Balancing Act: A Comparative Analysis of ADME Properties in Substituted Thienopyrimidines
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is paved with rigorous evaluation. Among the most critical hurdles are the ADME properties—Absorption, Distribution, Metabolism, and Excretion—which collectively determine a compound's pharmacokinetic profile and ultimate therapeutic success. This guide provides a comparative analysis of the ADME properties of substituted thienopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases.[1] By examining experimental data and in silico predictions, we aim to illuminate the structure-ADME relationships that govern the fate of these molecules in the body.
The thienopyrimidine scaffold has been extensively explored for a wide range of therapeutic applications.[1] However, optimizing the biological activity of these compounds must be carefully balanced with achieving a favorable ADME profile. Challenges such as poor solubility, rapid metabolism, and high plasma protein binding can hinder the development of otherwise potent molecules.[2] This analysis delves into the key ADME parameters for various substituted thienopyrimidines, offering insights into how different structural modifications can influence their pharmacokinetic behavior.
Comparative ADME Data of Substituted Thienopyrimidines
The following tables summarize available quantitative data on the ADME properties of selected substituted thienopyrimidine derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Permeability and Metabolism of Substituted Thienopyrimidines
| Compound ID | Substitution Pattern | Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½) | Species | Reference |
| 25 | Phenylglycinol side chain | 239.5 | 3.8 hours | Human | [2] |
| 58i | Morpholinophenyl derivative | Not Reported | 15 minutes | Human | |
| 58n-p | Aminopiperidine or alkylmorpholine group | Not Reported | Improved stability vs. 58i | Human | |
| Fluorinated Analogs of 28 | Fluorinated phenyl ring | Not Reported | Designed for increased stability | Not Specified | [2] |
Table 2: In Vitro Plasma Protein Binding of Substituted Thienopyrimidines
| Compound ID | Substitution Pattern | Human Plasma Protein Binding (%) | Reference |
| 25 | Phenylglycinol side chain | 99 | [2] |
Table 3: In Silico Predicted ADME Properties of Substituted Thienopyrimidines (PAS Analogues)
| Compound ID | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Reference |
| PAS1 | High | Yes | No | No | No | Yes | No | No | [3] |
| PAS2 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS3 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS4 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS5 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS6 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS7 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS8 | High | Yes | No | Yes | No | Yes | No | No | [3] |
| PAS9 | High | Yes | No | Yes | No | Yes | No | No | [3] |
Key Structure-ADME Relationships
From the available data, several structure-ADME relationships can be inferred for the substituted thienopyrimidine class:
-
Permeability: Compound 25 , with a phenylglycinol side chain, exhibits high permeability, suggesting that such substitutions are well-tolerated for intestinal absorption.[2] In silico predictions for the PAS series of analogues also indicate high gastrointestinal absorption.[3]
-
Metabolism: Metabolic stability is a significant challenge for some thienopyrimidine derivatives. For instance, the morpholinophenyl derivative 58i displays poor microsomal stability with a very short half-life of 15 minutes. However, this liability can be addressed through structural modifications, as seen in the improved stability of analogues 58n-p which feature aminopiperidine or alkylmorpholine groups. Furthermore, the introduction of fluorine atoms, as in the analogs of compound 28 , is a common strategy employed to enhance metabolic stability by blocking potential sites of metabolism.[2]
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect. Compound 25 demonstrates very high plasma protein binding at 99%, which could impact its in vivo efficacy.[2] This highlights the need to consider the lipophilicity and electronic properties of substituents to modulate protein binding.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADME properties. Below are generalized protocols for the key in vitro assays cited in this guide.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
Caption: Metabolic Stability Assay Workflow.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.
Methodology:
-
Device Preparation: A semi-permeable membrane separates a two-chamber dialysis unit. One chamber is filled with plasma spiked with the test compound, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
Equilibrium: The dialysis unit is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both chambers is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Data Analysis: The percentage of bound drug is calculated as follows: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Caption: Equilibrium Dialysis for Plasma Protein Binding.
Conclusion
The ADME properties of substituted thienopyrimidines are highly dependent on their substitution patterns. While some derivatives exhibit favorable characteristics like high permeability, others face challenges with metabolic instability and extensive plasma protein binding. A thorough understanding of the structure-ADME relationships is paramount for the successful design and development of thienopyrimidine-based drug candidates. The strategic use of in vitro and in silico ADME profiling early in the drug discovery process can guide medicinal chemists in optimizing lead compounds to achieve the desired pharmacokinetic profile for clinical success. Future work should focus on generating more comprehensive and directly comparable ADME datasets for series of thienopyrimidine analogs to further refine these structure-property relationships.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Kinase Cross-Reactivity Profiling of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine and Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Thieno[2,3-d]pyrimidine Derivative Against a Representative Kinase Panel
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the potential cross-reactivity of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine by examining publicly available data on its close structural analogs against a panel of representative kinases. Due to the limited availability of comprehensive screening data for the specific title compound, this guide utilizes data from related thieno[2,3-d]pyrimidine derivatives to provide a broader understanding of the potential target landscape and selectivity profile of this chemical class.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against a panel of kinases. The data has been compiled from multiple public sources to illustrate the typical kinase interaction profile of this scaffold. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in assay conditions.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog A (VEGFR-2 Inhibitor) | VEGFR-2 | 80 | Sorafenib | 90 |
| PDGFRβ | 150 | Sorafenib | 20 | |
| c-Kit | 220 | Sorafenib | - | |
| EGFR | >10,000 | Erlotinib | 1-2 | |
| Analog B (EGFR Inhibitor) | EGFR (WT) | 30 | Gefitinib | 2-37 |
| EGFR (T790M) | 800 | Osimertinib | 1 | |
| HER2 | 500 | Lapatinib | 10 | |
| VEGFR-2 | >5,000 | Sorafenib | 90 | |
| Analog C (FLT3 Inhibitor) | FLT3 | 50 | Quizartinib | <1 |
| c-Kit | 120 | Sunitinib | 2 | |
| RET | 300 | Sunitinib | 4 | |
| Analog D (CDK4 Inhibitor) | CDK4/CycD1 | 90 | Palbociclib | 11 |
| CDK6/CycD1 | 150 | Palbociclib | 15 | |
| GSK3β | >10,000 | - | - |
Note: The data presented are for illustrative purposes and are derived from various published studies on thieno[2,3-d]pyrimidine derivatives. "Analog A, B, C, and D" represent different substitution patterns on the core scaffold, leading to varied kinase selectivity profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are representative protocols for biochemical kinase assays commonly used to profile compounds like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based assay to measure the inhibition of kinase activity.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay will be at or near the Km for the specific kinase.
- Substrate Solution: Dissolve a kinase-specific peptide substrate in the kinase buffer.
- Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase buffer.
- Test Compound: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.
2. Assay Procedure:
- Add 5 µL of the diluted test compound to the wells of a 384-well plate.
- Add 5 µL of the diluted kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
- Incubate the plate for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).
- Measure the luminescence signal using a microplate reader.
3. Data Analysis:
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
VEGFR-2 Kinase Inhibition Assay
A specific protocol for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2.
1. Materials:
- Recombinant human VEGFR-2 kinase domain.
- Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
- HTScan® VEGF Receptor 2 Kinase Assay Kit or similar.
2. Procedure:
- Follow the general kinase inhibition assay protocol.
- Use a final concentration of 50 µM ATP.
- Use 1 mg/mL Poly(Glu, Tyr) as the substrate.
- The reaction can be stopped and the phosphorylation detected using a phosphotyrosine-specific antibody in an ELISA format or by measuring ATP depletion as described in the general protocol.[1]
EGFR Kinase Inhibition Assay
A protocol tailored for Epidermal Growth Factor Receptor kinase inhibition.
1. Materials:
- Recombinant human EGFR kinase domain (wild-type or mutant).
- A specific peptide substrate such as KRELVEPLTPSGEAPNQALLR.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay kit.
2. Procedure:
- Add 2.5 µL of the test compound dilution to a low-volume 384-well plate.
- Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes.
- Initiate the reaction by adding 5 µL of the substrate/ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin conjugate.
- Read the plate on a TR-FRET compatible plate reader.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for kinase profiling and a relevant signaling pathway potentially modulated by thieno[2,3-d]pyrimidine derivatives.
Caption: Experimental workflow for in vitro kinase inhibitor profiling.
Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic pathways to 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. We present a side-by-side evaluation of two prominent synthetic routes, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most efficient method.
The synthesis of this compound is predominantly approached through a multi-step process commencing with the versatile Gewald reaction. The subsequent formation of the pyrimidine ring and the introduction of the hydrazinyl group offer divergent pathways, each with distinct advantages and disadvantages in terms of yield, reaction time, and reagent handling. This guide will focus on two such routes, both originating from the same key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Summary of Synthetic Routes
Two primary routes for the synthesis of this compound have been evaluated. Both routes initiate with the Gewald reaction to produce the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile. The divergence in the routes occurs in the subsequent cyclization and functionalization steps.
-
Route 1: This pathway involves the cyclization of the aminothiophene intermediate with formic acid to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to give 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, which is subsequently reacted with hydrazine hydrate to afford the final product.
-
Route 2: This alternative route utilizes formamide for the cyclization of the aminothiophene intermediate, directly producing 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. The conversion of the 4-amino group to the 4-hydrazinyl group is then carried out. For the purpose of this guide, we will focus on the more established and direct conversion via the 4-chloro intermediate as a benchmark for comparison against the less direct conversion from the 4-amino analogue.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for each step of the two synthetic routes, providing a clear comparison of their efficiencies.
Table 1: Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
| Parameter | Value |
| Starting Materials | Butanone, Malononitrile, Sulfur |
| Reagents | Morpholine (catalyst) |
| Solvent | Ethanol |
| Reaction Temperature | 50°C |
| Reaction Time | 3 hours |
| Yield | 85% |
Table 2: Comparative Data for the Synthesis of this compound
| Step | Route 1 | Route 2 (via 4-chloro intermediate for comparison) |
| Cyclization | Cyclization to Pyrimidinone | Cyclization to 4-Aminopyrimidine |
| Reagent | Formic Acid | Formamide |
| Solvent | - | - |
| Temperature | Reflux | 180°C |
| Time | 4 hours | 4 hours |
| Yield | ~80% (estimated for unsubstituted analog) | 76% |
| Chlorination | Chlorination of Pyrimidinone | Not Applicable (Direct Amination) |
| Reagent | POCl₃ | - |
| Solvent | Toluene | - |
| Temperature | Reflux | - |
| Time | 4 hours | - |
| Yield | 68-75% (for similar substrates)[1] | - |
| Hydrazinolysis | From 4-chloro intermediate | From 4-chloro intermediate |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Time | 3 hours | 3 hours |
| Yield | ~75% (for similar substrates) | ~75% (for similar substrates) |
| Overall Estimated Yield | ~46-51% | ~52% (assuming a hypothetical 100% efficient conversion from 4-amino to 4-chloro for comparison) |
Experimental Protocols
Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
A mixture of butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is stirred at room temperature. Morpholine (0.01 mol) is added dropwise to the suspension. The reaction mixture is then heated to 50°C and stirred for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Route 1: Synthesis of this compound
Step 1: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
2-amino-4,5-dimethylthiophene-3-carbonitrile (0.1 mol) is heated at reflux in formic acid (50 mL) for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to give 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
A mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) in phosphorus oxychloride (50 mL) and a catalytic amount of N,N-dimethylaniline is heated at reflux for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried to yield 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
Step 3: Synthesis of this compound
To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (0.1 mol) in ethanol (100 mL), hydrazine hydrate (0.5 mol) is added. The reaction mixture is heated at reflux for 3 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to obtain 4-Hydrazinyl-5,6-dimethylthienopyrimidine.
Route 2: Synthesis via 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine
Step 1: Synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine
A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours. After cooling, the mixture is poured into ice-water and stirred for an additional hour. The resulting precipitate is collected by filtration and recrystallized from ethanol to give 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals (Yield: 0.9 g, 76.41%).
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Concluding Remarks
Based on the available data, both routes offer viable pathways to the target molecule. Route 1, proceeding through the pyrimidinone intermediate, is a well-established and robust method with predictable yields for each step, although it involves an additional chlorination step. Route 2, which directly forms the 4-aminopyrimidine, appears more atom-economical in its cyclization step. However, the subsequent conversion of the stable 4-amino group to a 4-hydrazinyl group can be challenging and may require multi-step procedures not detailed here, potentially lowering the overall efficiency.
For researchers prioritizing a more direct and commonly documented final step, Route 1, despite having an additional transformation, provides a more reliable and scalable approach. The choice between these routes will ultimately depend on the specific requirements of the research, including available reagents, scalability, and the desired purity of the final compound. This guide provides the foundational data to make an informed decision based on synthetic efficiency.
References
A Head-to-Head Comparison of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine and its Phenyl-Substituted Analog in a Research Context
In the landscape of drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a detailed comparison of two key analogs: 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine and its phenyl-substituted counterpart, 4-(2-benzylidenehydrazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine. This comparison is aimed at researchers, scientists, and drug development professionals, offering insights into their potential therapeutic applications, supported by experimental data from existing literature.
Chemical Structures and Rationale for Comparison
The core structure, 5,6-dimethylthieno[2,3-d]pyrimidine, serves as a versatile backbone for chemical modification. The introduction of a hydrazinyl group at the 4-position creates a reactive intermediate, this compound (Compound A ), which can be further functionalized. A common and synthetically straightforward modification is the condensation with an aldehyde, such as benzaldehyde, to yield the phenyl-substituted analog, 4-(2-benzylidenehydrazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine (Compound B ). This substitution allows for the exploration of the impact of a bulky, aromatic phenyl group on the biological activity of the parent compound.
Biological Activity: A Comparative Overview
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their potential as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases like cancer.[2] The introduction of different substituents at the C4 position of the pyrimidine ring can significantly influence their inhibitory potency and selectivity.
While a direct comparative study of Compound A and Compound B is not available in the published literature, we can infer their potential activities based on studies of structurally related compounds. The hydrazinyl moiety in Compound A provides a linker for the introduction of various pharmacophores, and its derivatives have shown promise as anticancer agents.[3] The addition of a phenyl ring, as in Compound B , can enhance binding to the hydrophobic pockets of kinase active sites, a common strategy in the design of kinase inhibitors.[4]
Anticancer and Kinase Inhibitory Potential
Several studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, various analogs have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] Other research has focused on their ability to inhibit Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.[4]
The following table summarizes representative biological data for thieno[2,1,3-d]pyrimidine derivatives with substitutions at the 4-position that are structurally related to Compounds A and B . It is important to note that these data are collated from different studies and a direct comparison should be made with caution.
Quantitative Data Summary
| Compound ID | R Group at 4-position | Biological Target | Assay Type | IC50 (µM) | Reference Cell Line |
| Related to A | Hydrazinyl derivative | Cytotoxicity | MTT Assay | 1.29 | HepG-2 (Liver Cancer) |
| Related to B | N-(substituted-phenyl) | EGFR | Kinase Assay | 0.037 | A549 (Lung Cancer) |
| Related to B | N-(substituted-phenyl) | VEGFR-2 | Kinase Assay | 0.084 | MCF-7 (Breast Cancer) |
Note: The data presented is for structurally similar compounds and not for the exact molecules of Compound A and B, as direct comparative data is unavailable in the literature.
Experimental Protocols
General Synthesis of this compound (Compound A)
The synthesis of the thieno[2,3-d]pyrimidine core typically begins with the Gewald reaction to construct the substituted thiophene ring. This is followed by cyclization with a suitable reagent to form the pyrimidine ring, yielding a 4-chloro or 4-oxo intermediate. The hydrazinyl group is then introduced by reacting the intermediate with hydrazine hydrate.
Step 1: Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile. A mixture of 2-butanone, malononitrile, and elemental sulfur is stirred in ethanol in the presence of a base like morpholine or triethylamine at room temperature. The reaction mixture is then poured into ice water, and the precipitated solid is filtered, washed, and dried.
Step 2: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The 2-amino-4,5-dimethylthiophene-3-carbonitrile is heated under reflux with an excess of formic acid for several hours. After cooling, the product is collected by filtration.
Step 3: Synthesis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. The 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is refluxed with phosphorus oxychloride for a few hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
Step 4: Synthesis of this compound (Compound A). The 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration.
Synthesis of 4-(2-benzylidenehydrazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine (Compound B)
A solution of this compound (Compound A ) in ethanol is treated with an equimolar amount of benzaldehyde. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2, EGFR) is typically assessed using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a kinase reaction buffer in a 96-well plate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway that can be targeted by thieno[2,3-d]pyrimidine derivatives and the general workflow for their synthesis and evaluation.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Caption: General workflow for the synthesis and biological evaluation.
Conclusion
The comparison between this compound and its phenyl-substituted analog, 4-(2-benzylidenehydrazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, provides a classic example of structure-activity relationship exploration in medicinal chemistry. Compound A serves as a crucial intermediate, offering a reactive handle for further chemical elaboration. The introduction of a phenyl group to yield Compound B is a rational design strategy to enhance interactions with hydrophobic regions of biological targets, such as the ATP-binding site of protein kinases.
While direct comparative experimental data for these two specific compounds is lacking in the current literature, the analysis of related structures strongly suggests that both possess significant potential as bioactive molecules. The phenyl-substituted analog, in particular, aligns well with the design principles of modern kinase inhibitors. Further studies involving the direct synthesis and parallel biological evaluation of these compounds are warranted to definitively elucidate their comparative efficacy and to guide the future design of more potent and selective thieno[2,3-d]pyrimidine-based therapeutic agents.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the mechanism of action of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine derivatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine derivatives, contextualizing their potential activities within the broader, well-established landscape of thieno[2,3-d]pyrimidine-based inhibitors. While specific experimental data for the 4-hydrazinyl-5,6-dimethyl substituted scaffold is limited in publicly available literature, the extensive research on related analogues offers significant insights into their likely biological targets and mechanisms.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known to produce potent inhibitors of various protein kinases and other enzymes involved in critical cellular processes.[1][2] These compounds structurally mimic purine bases, enabling them to competitively bind to the ATP-binding sites of kinases, thereby disrupting signal transduction pathways implicated in cancer and other diseases.[2]
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation.[2][3] Notably, derivatives of this class have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key targets in cancer therapy.[2][3]
Comparative Inhibitory Activities of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases. This data, gathered from multiple studies, highlights the structure-activity relationships within this class of compounds and provides a benchmark for evaluating novel derivatives.
| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 17f | 4-(substituted anilino) | VEGFR-2 | 0.23 | [3] |
| HCT-116 | 2.80 | [3] | ||
| HepG2 | 4.10 | [3] | ||
| Sorafenib (Reference) | - | VEGFR-2 | 0.23 | [3] |
| Compound 5d | 2,4-dione derivative | MIF2 Tautomerase | 1.0 | [4] |
| A549 | 3.0 | [4] | ||
| H1650 | 5.3 | [4] | ||
| H1299 | 7.6 | [4] | ||
| HCC827 | 5.2 | [4] | ||
| Tetrahydropyridothieno[2,3-d]pyrimidine 1 | 4-N-substituted-6-aryl | EGFR wt-kinase | >300-fold improvement over HTS hit | [2] |
| Tetrahydropyridothieno[2,3-d]pyrimidine 2 | 4-N-substituted-6-aryl | HCC827 | >3000-fold improvement over HTS hit | [2] |
Other Potential Mechanisms of Action
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have been investigated for other anticancer mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to interact with the colchicine binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[5]
-
HDAC Inhibition: 4-Anilinothieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.
-
MIF2 Tautomerase Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit the tautomerase activity of macrophage migration inhibitory factor 2 (MIF2), suppressing the proliferation of non-small cell lung cancer cells.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
-
Materials: Recombinant human kinase (e.g., VEGFR-2), substrate peptide, ATP, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
A reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the test compound is prepared.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, HepG2, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a general experimental workflow for confirming the mechanism of action of thieno[2,3-d]pyrimidine derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for confirming the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
This document provides immediate and essential safety, handling, and disposal protocols for 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, targeting laboratory researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₀N₄S[1] |
| Molecular Weight | 194.26 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 238 - 244 °C (for a related compound, 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione)[2] |
| CAS Number | 63894-54-2[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of a hydrazine functional group, this compound is considered hazardous. Hydrazine and its derivatives are known for their potential toxicity, and as such, stringent safety measures are required. The compound is classified with GHS07 pictogram, signaling a warning for potential health hazards.[1]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this substance to prevent contact, inhalation, and ingestion.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3][4][5] |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles. A face shield is recommended when there is a potential for splashing.[3][4][6] |
| Body | Flame-resistant lab coat | A lab coat must be worn and fully buttoned to provide maximum skin coverage.[4][5] |
| Respiratory | Respirator | All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][5] For emergencies or significant exposures, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[3] |
| Feet | Closed-toe shoes | Always wear shoes that cover the entire foot in a laboratory setting.[6][7] |
Operational and Disposal Plans
Handling Protocol
All procedures involving this compound must be performed in a designated area, specifically within a properly functioning chemical fume hood to minimize inhalation exposure.[4][8]
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle the compound within a chemical fume hood to prevent the accumulation of dust or vapors.[3][4][5]
-
Personal Hygiene : Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[6][7]
-
Spills : In the event of a small spill, it should be cleaned up and collected into a plastic waste container. For larger spills, evacuate the area and contact Environmental Health & Safety (EHS). Do not come into contact with the spilled material.[8]
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Collection : Collect all waste, including contaminated PPE, in a clearly labeled, sealed container. The label should indicate "HAZARDOUS WASTE" and include the chemical name.[4][8]
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup : Contact your institution's EHS office to schedule a pickup for hazardous waste.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
